SB-423562 hydrochloride
Description
Properties
CAS No. |
351490-72-7 |
|---|---|
Molecular Formula |
C26H33ClN2O4 |
Molecular Weight |
473.0 g/mol |
IUPAC Name |
3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C26H32N2O4.ClH/c1-26(2,14-19-11-20-5-3-4-6-21(20)12-19)28-16-23(29)17-32-24-13-18(8-10-25(30)31)7-9-22(24)15-27;/h3-7,9,13,19,23,28-29H,8,10-12,14,16-17H2,1-2H3,(H,30,31);1H/t23-;/m1./s1 |
InChI Key |
WVXHWCHBKCXTJA-GNAFDRTKSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NPSP-795; SB-423562; SB-423562-A; SHP-635; SB-423562A; NPSP795; SB423562; SB423562A; SHP635; SB423562A; NPSP 795; SB 423562; SB 423562 A; SHP 635; SB 423562A |
Origin of Product |
United States |
Foundational & Exploratory
SB-423562 Hydrochloride: A Comprehensive Technical Guide to its Target Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-423562 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR). This document provides an in-depth technical overview of its mechanism of action, target pathway, and the experimental methodologies used to characterize its pharmacological profile. The primary therapeutic potential of SB-423562 lies in its ability to stimulate transient increases in endogenous parathyroid hormone (PTH), thereby promoting bone formation. This makes it a significant area of research for anabolic treatments of osteoporosis.
Target Pathway: The Calcium-Sensing Receptor (CaSR)
The principal molecular target of SB-423562 is the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR). The CaSR plays a pivotal role in maintaining systemic calcium homeostasis. In the parathyroid gland, activation of the CaSR by extracellular calcium ions (Ca²⁺) inhibits the secretion of parathyroid hormone (PTH).
SB-423562 acts as an antagonist at the CaSR, blocking the receptor's activation by extracellular calcium. This inhibition leads to a rapid and transient increase in the secretion of PTH from the parathyroid glands. The pulsatile release of PTH mimics the physiological effects of anabolic PTH therapies, leading to a net increase in bone formation by stimulating osteoblastic activity.
The CaSR primarily signals through the Gq/11 and Gi/o G-protein pathways. The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gi/o pathway activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By antagonizing the CaSR, SB-423562 effectively blocks these downstream signaling events that would normally suppress PTH secretion.
Quantitative Pharmacological Data
The following table summarizes the key in vitro potency data for SB-423562 and its orally bioavailable prodrug, SB-423557.
| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| SB-423562 | Inhibition of Ca²⁺-induced IP-1 accumulation | HEK293 (expressing human CaSR) | IC₅₀ | 73 | [1] |
| SB-423557 | Inhibition of Ca²⁺-induced IP-1 accumulation | HEK293 (expressing human CaSR) | IC₅₀ | 520 | [1] |
Experimental Protocols
In Vitro IC₅₀ Determination in HEK293 Cells
This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of SB-423562 against the human Calcium-Sensing Receptor (CaSR) expressed in Human Embryonic Kidney (HEK293) cells.
a. Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are transiently or stably transfected with a mammalian expression vector containing the full-length human CaSR cDNA using a suitable transfection reagent (e.g., Lipofectamine).
b. Intracellular Calcium Mobilization Assay:
-
Transfected HEK293 cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing a low calcium concentration.
-
Various concentrations of SB-423562 are pre-incubated with the cells.
-
An agonist, such as an EC₈₀ concentration of extracellular Ca²⁺, is added to stimulate the CaSR.
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader (e.g., FLIPR).
-
The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Assessment of Plasma PTH Levels in Rats
This protocol describes a typical in vivo experiment to evaluate the effect of SB-423562 on plasma parathyroid hormone (PTH) levels in a rat model.
a. Animal Model:
-
Male Sprague-Dawley rats are used for this study.
-
Animals are housed under standard laboratory conditions with free access to food and water.
b. Drug Administration and Blood Sampling:
-
SB-423562 is formulated in a suitable vehicle for intravenous or subcutaneous administration.
-
A baseline blood sample is collected from the tail vein or other appropriate site.
-
The compound is administered to the rats at various doses.
-
Serial blood samples are collected at multiple time points post-dosing (e.g., 5, 15, 30, 60, 120, and 240 minutes).
-
Blood is collected into tubes containing EDTA and a protease inhibitor cocktail to prevent PTH degradation.
c. PTH Measurement:
-
Plasma is separated by centrifugation.
-
Intact PTH levels in the plasma samples are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for rat PTH.
Evaluation of Bone Formation Markers in an Ovariectomized (OVX) Rat Model of Osteoporosis
This protocol details the methodology to assess the anabolic effects of SB-423562 on bone formation in a well-established animal model of postmenopausal osteoporosis.
a. Ovariectomized Rat Model:
-
Female Sprague-Dawley rats undergo bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.
-
The animals are allowed to recover for a period (e.g., 4-6 weeks) to establish bone loss.
b. Chronic Dosing Regimen:
-
The orally bioavailable prodrug of SB-423562 is typically used for chronic oral administration.
-
The compound is administered daily via oral gavage for a specified duration (e.g., 4-12 weeks).
-
A vehicle-treated OVX group and a sham-operated group receive the vehicle alone.
c. Assessment of Bone Formation Markers:
-
At the end of the treatment period, serum samples are collected.
-
Serum levels of bone formation markers, such as osteocalcin and procollagen type I N-terminal propeptide (P1NP), are measured using specific ELISA kits.
-
Bone mineral density (BMD) of the femur and/or lumbar vertebrae can be assessed using dual-energy X-ray absorptiometry (DEXA).
-
Histomorphometric analysis of bone sections can also be performed to evaluate parameters of bone formation.
Visualizations
References
SB-423562 Hydrochloride: A Technical Guide to a Calcium-Sensing Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-423562 hydrochloride is a potent, short-acting, and selective antagonist of the calcium-sensing receptor (CaSR).[1][2][3] As a member of the calcilytic class of compounds, it functions by inhibiting the CaSR, thereby stimulating the transient secretion of parathyroid hormone (PTH).[4][5] This mechanism has positioned SB-423562 and its orally bioavailable prodrug, SB-423557, as investigational agents for the treatment of osteoporosis by promoting bone formation.[1][2][4] This document provides a comprehensive technical overview of SB-423562, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to the Calcium-Sensing Receptor (CaSR)
The calcium-sensing receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a critical role in maintaining systemic calcium homeostasis.[6][7] Primarily expressed in the parathyroid glands and kidney tubules, the CaSR detects fluctuations in extracellular calcium ion (Ca²⁺) concentrations.[6][7] Activation of the CaSR by high levels of extracellular Ca²⁺ initiates intracellular signaling cascades that lead to the inhibition of PTH secretion from the parathyroid glands.[5][8][9] PTH is a key hormone that increases blood calcium levels; therefore, its regulation by the CaSR is a vital feedback mechanism for calcium control.
Mechanism of Action of SB-423562
SB-423562 acts as a negative allosteric modulator (NAM), or calcilytic, of the CaSR.[10] It binds to the transmembrane domain of the receptor, distinct from the orthosteric site where calcium binds.[10] This binding event inhibits the receptor's activation by extracellular calcium.
By antagonizing the CaSR, SB-423562 effectively signals a state of low calcium to the parathyroid gland, regardless of the actual circulating calcium levels. This perceived hypocalcemia removes the inhibitory signal, leading to a rapid and transient increase in the secretion of endogenous PTH.[4][5] The pulsatile release of PTH mimics the physiological stimulus for bone formation, leading to an anabolic effect on the skeleton.[4] Studies in ovariectomized rat models have demonstrated that daily administration of the precursor to SB-423562 promotes bone formation and improves bone strength parameters.[4]
Signaling Pathways
The CaSR couples to multiple heterotrimeric G-proteins, primarily Gαq/11 and Gαi/o, to initiate downstream signaling.[6][8]
-
Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6][11] IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺i).[12] DAG, in conjunction with elevated Ca²⁺i, activates protein kinase C (PKC).[6][11]
-
Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]
SB-423562, by inhibiting the CaSR, prevents the activation of these pathways, most notably blocking the Gαq/11-mediated mobilization of intracellular calcium, which is a key readout in functional assays.
Quantitative Data
The potency of CaSR antagonists is typically determined through in vitro functional assays. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of the antagonist required to inhibit 50% of the maximal response to an agonist.
| Compound | Metric | Value | Cell Line | Assay Type |
| SB-423562 | IC50 | 73 nM | HEK293 | Intracellular Ca²⁺ Mobilization |
| SB-423557 (prodrug) | IC50 | 520 nM | HEK293 | Intracellular Ca²⁺ Mobilization |
Table 1: Potency of SB-423562 and its precursor, SB-423557, in inhibiting the calcium-sensing receptor. Data sourced from Adooq Bioscience.[13]
Experimental Protocols
The characterization of SB-423562 as a CaSR antagonist relies on robust in vitro assays. The gold standard method is the measurement of CaSR-induced intracellular calcium mobilization.[14]
Intracellular Calcium (Ca²⁺i) Mobilization Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that occurs when the CaSR is activated by an agonist (e.g., extracellular Ca²⁺).
Objective: To determine the IC50 value of SB-423562 by measuring its ability to inhibit Ca²⁺-induced signaling in cells expressing the human CaSR.
Materials:
-
Cell Line: HEK293 cells stably expressing the human CaSR (HEK-CaSR).[15]
-
Culture Medium: DMEM with 5% FBS and appropriate selection antibiotics (e.g., hygromycin, blasticidin).[10]
-
Assay Buffer: Krebs buffer or similar (e.g., 150 mM NaCl, 2.6 mM KCl, 1.18 mM MgCl₂, 10 mM D-glucose, 10 mM HEPES, 0.1 mM CaCl₂, 0.5% BSA, 4 mM probenecid, pH 7.4).[10]
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM (e.g., 1 µM).[10][16]
-
Test Compound: this compound dissolved in DMSO, then diluted in assay buffer to various concentrations.
-
Agonist: Extracellular CaCl₂ solution.
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation or FLIPR).[16][17]
-
Plates: 96-well or 384-well poly-D-lysine coated, clear-bottom, black-walled plates.[10]
Methodology:
-
Cell Seeding:
-
Dye Loading:
-
The next day, gently wash the cells with assay buffer.
-
Prepare the dye-loading solution by diluting the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer.
-
Add the loading solution to each well and incubate for 1 hour at 37°C in the dark.[10] This allows the cell-permeable AM ester form of the dye to enter the cells, where it is cleaved by intracellular esterases into its active, calcium-sensitive form.
-
-
Compound Incubation (Antagonist Plate):
-
During dye loading, prepare a dilution series of SB-423562 in assay buffer.
-
After incubation, wash the cells to remove excess dye.
-
Add the different concentrations of SB-423562 (and vehicle controls) to the wells.
-
Pre-incubate the plate with the antagonist for 20 minutes at room temperature.[10]
-
-
Fluorescence Measurement and Agonist Addition:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence at the appropriate excitation/emission wavelengths for the chosen dye (e.g., ~485 nm excitation and ~525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for several seconds.
-
The instrument's fluidics system then adds a fixed concentration of the CaSR agonist (extracellular Ca²⁺) to all wells.
-
Continue to record the fluorescence signal for 1-2 minutes to capture the peak intracellular calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular Ca²⁺ concentration.
-
Calculate the peak response for each well.
-
Normalize the data, setting the response in the absence of antagonist (agonist only) as 100% and the response in the absence of agonist as 0%.
-
Plot the normalized response against the logarithm of the SB-423562 concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Effects and Therapeutic Potential
Preclinical studies have shown that SB-423562 and its orally active precursor, SB-423557, effectively induce transient PTH release in multiple species.[4] In healthy human volunteers, both intravenous SB-423562 and oral SB-423557 resulted in temporary elevations of endogenous PTH, with a profile similar to that of subcutaneously administered PTH.[4] These agents were well-tolerated, with transient increases in serum calcium observed at higher doses, an expected consequence of elevated PTH.[4] The primary therapeutic application investigated for SB-423562 is osteoporosis, where its ability to stimulate bone formation via pulsatile PTH release offers a promising anabolic strategy.[1][4][18]
Conclusion
This compound is a well-characterized antagonist of the calcium-sensing receptor. Its mechanism of action, centered on the inhibition of CaSR signaling to produce a transient, anabolic pulse of parathyroid hormone, has been established through detailed in vitro and in vivo studies. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals working with this compound or exploring the broader class of calcilytics for therapeutic applications, particularly in the field of bone metabolism and osteoporosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An orally active calcium-sensing receptor antagonist that transiently increases plasma concentrations of PTH and stimulates bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological regulation of parathyroid hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. CaSR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. youtube.com [youtube.com]
- 9. The Regulation of Parathyroid Hormone Secretion and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Negative allosteric modulators of the human calcium‐sensing receptor bind to overlapping and distinct sites within the 7‐transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. adooq.com [adooq.com]
- 14. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereo-Specific Modulation of the Extracellular Calcium-Sensing Receptor in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. SB-423562 | CaSR | TargetMol [targetmol.com]
Navigating Kinase and Receptor Inhibition: A Technical Guide to SB-423562 Hydrochloride and the TGF-β Inhibitor SB-431542
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the discovery and synthesis of SB-423562 hydrochloride. Initial interest in this molecule was in the context of Transforming Growth Factor-β (TGF-β) receptor I kinase inhibition. However, extensive review of the scientific literature clarifies that SB-423562 is a short-acting antagonist of the Calcium-Sensing Receptor (CaR) , with potential applications in osteoporosis research. The compound's nomenclature, sharing the "SB-" prefix with many kinase inhibitors developed by SmithKline Beecham (now GSK), may have led to its misattribution as a TGF-β inhibitor.
To comprehensively address the interests of researchers in this field, this whitepaper is presented in two parts. Part 1 provides a detailed technical overview of the discovery, synthesis, and biological activity of this compound as a CaR antagonist. Part 2 offers a comparable in-depth guide to SB-431542 , a well-characterized and widely used potent and selective inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5).
Part 1: this compound - A Calcium-Sensing Receptor (CaR) Antagonist
Discovery and Biological Activity
SB-423562 is identified as a short-acting antagonist of the Calcium-Sensing Receptor (CaR).[1] The CaSR is a G-protein coupled receptor that plays a crucial role in maintaining extracellular calcium homeostasis.[2][3] By antagonizing this receptor, SB-423562 has been investigated for its potential in the treatment of osteoporosis.[1]
Quantitative Data
Table 1: Physicochemical Properties of SB-423562
| Property | Value |
| Molecular Formula | C₂₆H₃₂N₂O₄ |
| Molecular Weight | 436.54 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (≥ 5 mg/mL) |
Proposed Synthesis of SB-423562 Core
While a detailed, step-by-step synthesis of SB-423562 is not publicly available, a plausible synthetic route for its core structure can be proposed based on established organic chemistry principles for the formation of similar compounds. The core of SB-423562 contains a substituted aromatic ether linkage and an amino alcohol moiety. A potential retrosynthetic analysis suggests a convergent synthesis.
Disclaimer: The following is a proposed synthetic scheme and has not been experimentally verified from the provided search results.
A key step would likely involve the nucleophilic substitution of a phenol with a suitably protected epoxide, followed by aminolysis of the epoxide with a bulky amine.
Experimental Protocol: In Vitro Calcium-Sensing Receptor (CaSR) Functional Assay
This protocol describes a method to evaluate the antagonist activity of SB-423562 on the human Calcium-Sensing Receptor (CaSR) expressed in a recombinant cell line (e.g., HEK293). The assay measures changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing the human CaSR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
CaSR agonist (e.g., CaCl₂)
-
This compound
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with excitation/emission wavelengths of ~494/516 nm
Procedure:
-
Cell Culture: Seed the CaSR-expressing HEK293 cells into 96-well plates and culture until they reach confluence.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS.
-
Wash the cells with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution for 1 hour at 37°C.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS.
-
Add HBSS containing various concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a solution of the CaSR agonist (e.g., CaCl₂) to all wells to achieve a final concentration that elicits a submaximal response (e.g., EC₈₀).
-
Immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal in the presence of SB-423562.
-
Calculate the percent inhibition for each concentration of SB-423562.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Visualization of the Calcium-Sensing Receptor Signaling Pathway
Caption: The Calcium-Sensing Receptor (CaSR) signaling pathway.
Part 2: SB-431542 - A TGF-β Receptor I Kinase Inhibitor
Discovery and Biological Activity
SB-431542 is a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors.[4] Specifically, it targets ALK5 (the TGF-β type I receptor), ALK4, and ALK7.[4][5][6] It has no significant effect on the more divergent ALK family members that recognize bone morphogenetic proteins (BMPs).[4] By inhibiting the kinase activity of these receptors, SB-431542 blocks the phosphorylation of downstream mediators, Smad2 and Smad3, thereby inhibiting TGF-β signaling.[7][8] This compound is widely used in research to study the roles of TGF-β signaling in processes such as cell proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT).[5][7]
Quantitative Data
Table 2: In Vitro Inhibitory Activity of SB-431542
| Target Kinase | IC₅₀ (nM) | Assay Type |
| ALK5 (TGF-βRI) | 94 | Cell-free kinase assay[5][8] |
| ALK4 | 140 | Cell-free kinase assay[9] |
| ALK7 | ~2000 | Cell-based assay |
SB-431542 is reported to be over 100-fold more selective for ALK5 than for p38 MAPK and other kinases.[10]
Synthesis of SB-431542
The synthesis of SB-431542 involves the construction of a central imidazole ring substituted with a benzodioxole, a pyridine, and a benzamide moiety. A common synthetic strategy for such multi-substituted imidazoles is a one-pot, three-component reaction.
Experimental Protocol: In Vitro ALK5 Kinase Assay
This protocol outlines a cell-free assay to measure the inhibitory activity of SB-431542 against the ALK5 kinase. The assay quantifies the phosphorylation of a substrate, such as Smad3, by ALK5.
Materials:
-
Recombinant human ALK5 kinase domain (e.g., GST-tagged)
-
Recombinant human Smad3 protein (e.g., GST-tagged)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
[γ-³³P]ATP
-
SB-431542
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the ALK5 enzyme, the Smad3 substrate, and various concentrations of SB-431542 in the kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Termination and Washing: Stop the reaction by adding a stop buffer (e.g., EDTA). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
The amount of radioactivity is proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of SB-431542.
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Visualization of the TGF-β Signaling Pathway and Inhibition by SB-431542
Caption: The TGF-β/Smad signaling pathway and the inhibitory action of SB-431542.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular regulation of calcium‐sensing receptor (CaSR)‐mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promiscuous G-protein activation by the calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 6. apexbt.com [apexbt.com]
- 7. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
An In-Depth Technical Guide to SB-423562 Hydrochloride: A Calcium-Sensing Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-423562 hydrochloride is a potent and short-acting antagonist of the Calcium-Sensing Receptor (CaSR). It is the active metabolite of the orally bioavailable prodrug, SB-423557. By inhibiting the CaSR in the parathyroid gland, SB-423562 elicits a transient increase in endogenous parathyroid hormone (PTH) levels. This mechanism of action has positioned SB-423562 as a potential therapeutic agent for osteoporosis, aiming to stimulate bone formation in a manner analogous to intermittent PTH administration. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
SB-423562 is a phenylpropanoic acid derivative. The hydrochloride salt enhances its solubility and suitability for in vivo and in vitro studies.
Table 1: Chemical and Physical Properties of SB-423562 and its Prodrug
| Property | SB-423562 | This compound | SB-423557 (Prodrug) |
| Chemical Structure | 3-(4-cyano-3-(((R)-2-hydroxy-3-((1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl)amino)propoxy)phenyl)propanoic acid | 3-(4-cyano-3-(((R)-2-hydroxy-3-((1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl)amino)propoxy)phenyl)propanoic acid hydrochloride | ethyl 3-(4-cyano-3-(((R)-2-hydroxy-3-((1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl)amino)propoxy)phenyl)propanoate |
| Molecular Formula | C₂₆H₃₂N₂O₄ | C₂₆H₃₃ClN₂O₄ | C₂₈H₃₆N₂O₄ |
| Molecular Weight | 436.54 g/mol | 473.00 g/mol | 464.60 g/mol |
| CAS Number | 351490-27-2 | 351490-72-7 | 351490-26-1 |
| Appearance | White to off-white solid | Solid | Solid |
| Solubility | Soluble in DMSO | Information not available | Information not available |
Mechanism of Action and Signaling Pathways
SB-423562 functions as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis. The CaSR is primarily expressed in the parathyroid glands and kidney tubules.
In the parathyroid gland, activation of the CaSR by extracellular calcium ions (Ca²⁺) inhibits the secretion of parathyroid hormone (PTH). SB-423562 antagonizes this action, leading to a rapid and transient increase in plasma PTH concentrations. This transient elevation of PTH is key to its bone-anabolic effects, as continuous high levels of PTH can lead to bone resorption.
The CaSR signals through two main G-protein pathways:
-
Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
-
Gαi/o Pathway: This pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
By antagonizing the CaSR, SB-423562 effectively inhibits these downstream signaling events that would normally suppress PTH secretion.
Biological Activity and Quantitative Data
SB-423562 is a potent antagonist of the CaSR. Its activity has been characterized in vitro, demonstrating its ability to block CaSR-mediated signaling.
Table 2: In Vitro Potency of SB-423562 and its Prodrug
| Compound | Target | IC₅₀ (nM) | Reference |
| SB-423562 | CaSR | 73 | [1] |
| SB-423557 | CaSR | 520 | [1] |
The in vivo efficacy of SB-423562 and its prodrug has been demonstrated by their ability to transiently increase plasma PTH levels in preclinical models and in humans.
Pharmacokinetic Profile
SB-423557 is an orally bioavailable ester prodrug that is rapidly absorbed and hydrolyzed to the active acid form, SB-423562, in vivo. This rapid conversion ensures that the active compound reaches its target. The short-acting nature of SB-423562 is crucial for its therapeutic application in osteoporosis, as it mimics the pulsatile administration of exogenous PTH.
While a comprehensive table of pharmacokinetic parameters is not publicly available, studies in rats have shown that oral administration of SB-423557 leads to a rapid and transient increase in plasma PTH, with levels returning to baseline within a few hours. This pharmacokinetic profile supports its development as a once-daily oral therapy for osteoporosis.
Experimental Protocols
In Vitro Assay: Measurement of Intracellular Calcium Mobilization
This protocol describes a method to assess the antagonist activity of SB-423562 on the CaSR by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in HEK293 cells stably expressing the human CaSR.
Materials:
-
HEK293 cells stably expressing human CaSR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Ca²⁺ agonist (e.g., CaCl₂)
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HEK-CaSR cells into a 96-well microplate at a density of 40,000 to 80,000 cells per well and culture overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing:
-
Gently remove the dye loading solution.
-
Wash the cells twice with 100 µL of HBSS.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentrations of SB-423562 to the respective wells and incubate for 10-20 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the microplate in a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject a Ca²⁺ agonist (e.g., CaCl₂ to achieve a final concentration that elicits a submaximal response) into each well.
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak and subsequent decline of the calcium signal.
-
-
Data Analysis:
-
The antagonist effect of SB-423562 is determined by its ability to inhibit the Ca²⁺ agonist-induced increase in fluorescence.
-
Calculate the percentage of inhibition for each concentration of SB-423562 and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
In Vivo Assay: Measurement of Plasma Parathyroid Hormone (PTH) in Rats
This protocol outlines a method to evaluate the in vivo activity of SB-423562 by measuring its effect on plasma PTH levels in rats.
Materials:
-
Male Sprague-Dawley rats
-
This compound or SB-423557 formulated for oral or intravenous administration
-
Vehicle control
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Rat PTH ELISA kit
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate rats to the housing conditions for at least one week.
-
Fast the animals overnight before dosing.
-
Administer SB-423562 or its prodrug SB-423557 via the desired route (e.g., oral gavage or intravenous injection). A control group should receive the vehicle.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-dose (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 1,000 x g for 15 minutes at 4°C.
-
Carefully collect the plasma supernatant.
-
Store plasma samples at -80°C until analysis.
-
-
PTH Measurement:
-
Quantify the concentration of intact PTH in the plasma samples using a commercially available rat PTH ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves:
-
Addition of standards, controls, and plasma samples to the antibody-coated microplate.
-
Incubation with a detection antibody (e.g., HRP-conjugated).
-
Washing steps to remove unbound reagents.
-
Addition of a substrate solution to generate a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Construct a standard curve from the absorbance values of the known PTH standards.
-
Determine the PTH concentration in each plasma sample by interpolating from the standard curve.
-
Plot the plasma PTH concentration versus time for each treatment group to visualize the pharmacokinetic and pharmacodynamic profile.
-
Conclusion
This compound is a valuable research tool for studying the role of the Calcium-Sensing Receptor in various physiological processes. Its mechanism of action as a CaSR antagonist, leading to a transient increase in PTH, underscores its potential as a novel oral anabolic agent for the treatment of osteoporosis. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and in the broader field of calcium homeostasis and bone metabolism.
References
An In-depth Technical Guide to SB-423562 Hydrochloride (CAS: 351490-72-7): A Calcium-Sensing Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-423562 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR). Identified by its CAS number 351490-72-7, this small molecule has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the field of osteoporosis. By inhibiting the CaSR, SB-423562 stimulates the transient release of parathyroid hormone (PTH), a key regulator of calcium homeostasis and bone metabolism. This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, mechanism of action, and relevant experimental data, presented in a format tailored for research and development professionals.
Chemical and Physical Properties
This compound is the hydrochloride salt of SB-423562. The compound's properties are summarized in the table below.
| Property | Value |
| CAS Number | 351490-72-7 |
| Molecular Formula | C₂₆H₃₃ClN₂O₄ |
| Molecular Weight | 473.0 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: Antagonism of the Calcium-Sensing Receptor
SB-423562 acts as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis. The CaSR is primarily expressed in the parathyroid glands and kidney, where it senses extracellular calcium levels.
Activation of the CaSR by elevated calcium levels typically leads to the inhibition of parathyroid hormone (PTH) secretion. By antagonizing the CaSR, SB-423562 prevents this inhibition, resulting in a transient increase in the secretion of endogenous PTH. This pulsatile release of PTH is known to have an anabolic effect on bone, stimulating both osteoblast and osteoclast activity, with a net effect of increased bone formation and improved bone mineral density.
Signaling Pathway of the Calcium-Sensing Receptor (CaSR)
The following diagram illustrates the primary signaling pathways activated by the CaSR upon binding of its agonist, extracellular calcium. SB-423562 inhibits these downstream signaling events by preventing the initial activation of the receptor.
Caption: Signaling pathway of the Calcium-Sensing Receptor (CaSR).
Quantitative Biological Data
SB-423562 is a potent antagonist of the CaSR. Its in vitro potency has been determined, along with that of its orally bioavailable precursor, SB-423557.
| Compound | Target | Assay | IC₅₀ (nM) | Reference |
| SB-423562 | Calcium-Sensing Receptor (CaSR) | In vitro functional assay | 73 | [1] |
| SB-423557 | Calcium-Sensing Receptor (CaSR) | In vitro functional assay | 520 | [1] |
Experimental Protocols
While detailed, step-by-step protocols from the primary literature are not fully available, the following sections outline the general methodologies used in the preclinical evaluation of SB-423562 and its precursor.
In Vitro CaSR Antagonism Assay (General Methodology)
The inhibitory activity of SB-423562 on the CaSR is typically determined using a cell-based functional assay.
-
Cell Line: A stable cell line expressing the human Calcium-Sensing Receptor (hCaSR) is used. This is often a human embryonic kidney (HEK293) cell line.
-
Assay Principle: The assay measures the ability of the compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an agonist (e.g., extracellular Ca²⁺).
-
Procedure:
-
hCaSR-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are then incubated with varying concentrations of SB-423562.
-
An agonist (a fixed concentration of extracellular Ca²⁺) is added to stimulate the CaSR.
-
The change in fluorescence, corresponding to the change in [Ca²⁺]i, is measured using a fluorescence plate reader.
-
The IC₅₀ value is calculated by plotting the inhibition of the agonist response against the concentration of SB-423562.
-
In Vivo Osteoporosis Model (General Methodology)
The anabolic effect of CaSR antagonists on bone is commonly evaluated in an ovariectomized (OVX) rat model, which mimics postmenopausal osteoporosis.[2]
-
Animal Model: Adult female Sprague-Dawley rats are used. Ovariectomy is performed to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.
-
Dosing: The precursor, SB-423557, is administered orally once daily for a specified period (e.g., 12 weeks).[1]
-
Endpoint Measurements:
-
Plasma PTH Levels: Blood samples are collected at various time points after dosing to measure the transient increase in plasma PTH concentrations using an immunoassay.
-
Bone Mineral Density (BMD): BMD of the lumbar spine, femur, and tibia is measured using dual-energy X-ray absorptiometry (DXA) at the beginning and end of the study.
-
Bone Strength: The mechanical strength of the bones (e.g., femur) is assessed using biomechanical testing (e.g., three-point bending test).
-
Histomorphometry: Bone tissue is collected, sectioned, and stained to analyze various parameters of bone formation and resorption.
-
Experimental Workflow for Preclinical Evaluation
The following diagram outlines the typical workflow for the preclinical assessment of a CaSR antagonist like SB-423562.
Caption: Preclinical evaluation workflow for a CaSR antagonist.
Potential Therapeutic Applications
The primary therapeutic indication for SB-423562 and other CaSR antagonists is the treatment of osteoporosis. The ability to stimulate endogenous PTH in a pulsatile manner offers a potential oral alternative to the injectable PTH analogues currently used for anabolic bone therapy. Further research may explore its utility in other conditions where transiently elevated PTH levels could be beneficial.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent. Its well-defined mechanism of action as a potent CaSR antagonist, leading to transient PTH elevation and subsequent anabolic effects on bone, makes it a compelling candidate for further investigation in the field of metabolic bone diseases. This technical guide provides a foundational understanding of its properties and preclinical evaluation to aid researchers and drug development professionals in their endeavors.
References
The Effect of SB-423562 Hydrochloride on Parathyroid Hormone Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-423562 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a pivotal role in regulating parathyroid hormone (PTH) secretion. By inhibiting the CaSR in the parathyroid gland, this compound effectively induces a transient increase in circulating PTH levels. This mechanism of action has positioned this compound and its oral prodrug, SB-423557, as potential therapeutic agents for conditions such as osteoporosis, where intermittent PTH elevation has an anabolic effect on bone. This technical guide provides a comprehensive overview of the effects of this compound on PTH levels, based on available preclinical and clinical data.
Mechanism of Action
The primary mechanism by which this compound elevates PTH levels is through the direct antagonism of the CaSR on the surface of parathyroid chief cells. The CaSR normally suppresses PTH secretion in response to elevated extracellular calcium levels. By blocking this receptor, this compound mimics a state of hypocalcemia, thereby removing the inhibitory signal and leading to a rapid and transient release of PTH. SB-423557 is an orally bioavailable prodrug that is converted to the active moiety, SB-423562. The in vitro potency (IC50) of SB-423557 and SB-423562 as CaSR antagonists are approximately 520 nM and 73 nM, respectively[1].
Data on PTH Level Modulation
The following tables summarize the quantitative data on the effects of SB-423557 (oral prodrug) and SB-423562 (active metabolite) on plasma PTH concentrations from preclinical and clinical studies.
Table 1: Effect of Oral Administration of SB-423557 on Plasma PTH Levels in Ovariectomized Rats [1]
| Dose (µM/kg) | Peak PTH Increase (Fold Change) | Time to Peak | Duration of Action |
| 10 | ~2-3x | ~20 minutes | ~2 hours |
| 30 | ~2-3x | ~20 minutes | ~2 hours |
| 100 | ~2-3x | ~20 minutes | ~2 hours |
Table 2: Effect of SB-423557 (Oral) and SB-423562 (Intravenous) on Plasma PTH Levels in Healthy Human Volunteers [2]
| Compound | Administration Route | PTH Increase (Fold Change) | Duration of Action |
| SB-423557 | Oral | ≥ 2x (Dose-dependent) | Up to 8 hours |
| SB-423562 | Intravenous | ≥ 2x (Dose-dependent) | Up to 8 hours |
Experimental Protocols
In Vivo Study in Ovariectomized (OVX) Rat Model[1]
-
Animal Model: Ovariectomized rats were utilized as a model for postmenopausal osteoporosis.
-
Drug Administration: SB-423557 was administered orally, once daily, for a duration of 12 weeks. The compound was likely formulated in a suitable vehicle for oral gavage, though the specific vehicle was not detailed in the available abstracts.
-
Dosing: Doses of 10, 30, and 100 µM/kg were evaluated.
-
Blood Sampling: Blood samples for PTH measurement were likely collected at various time points post-dosing to capture the peak and duration of the effect. Based on the reported time to peak, sampling would have been frequent within the first hour.
-
PTH Measurement: Plasma PTH concentrations were determined using a rat intact PTH ELISA kit.
-
Statistical Analysis: The data would have been analyzed using appropriate statistical methods to compare the effects of different doses against a vehicle control group.
Clinical Study in Healthy Human Volunteers[2]
-
Study Design: A clinical trial was conducted in healthy human volunteers.
-
Drug Administration: SB-423557 was administered as single oral doses, while SB-423562 was administered as single intravenous doses.
-
Pharmacokinetic and Pharmacodynamic Assessments: Blood samples were collected at multiple time points to assess the plasma concentrations of the compounds and the corresponding changes in endogenous PTH levels.
-
PTH Measurement: Plasma PTH concentrations were measured using a validated immunoassay.
-
Safety and Tolerability: The safety and tolerability of both compounds were monitored throughout the study.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of CaSR-mediated PTH secretion and a typical experimental workflow for evaluating a CaSR antagonist.
Discussion
The available data strongly indicate that this compound, through its oral prodrug SB-423557, effectively and transiently increases PTH levels in both preclinical models and humans. The short-acting nature of this effect is a key characteristic, as intermittent PTH elevation is known to have an anabolic effect on bone, while continuous elevation can lead to bone resorption. The dose-dependent nature of the PTH response allows for the potential titration of the desired physiological effect.
While the primary mechanism of action is clearly the antagonism of the CaSR, the downstream signaling events within the parathyroid cell involve the Gq/11-PLC-IP3 pathway, which ultimately regulates the exocytosis of PTH-containing vesicles. There is no direct evidence from the provided information to suggest a primary role for the TGF-beta signaling pathway in the immediate PTH secretory response to SB-423562. However, TGF-beta is known to be involved in parathyroid gland physiology and bone metabolism, and potential interactions at a more chronic or systemic level cannot be entirely ruled out and may warrant further investigation.
Conclusion
This compound is a promising molecule that modulates PTH secretion through a well-defined mechanism of action. The transient and dose-dependent increase in PTH levels observed in preclinical and early clinical studies supports its potential development as an oral anabolic agent for osteoporosis. Further research, including detailed dose-ranging studies and long-term efficacy and safety trials, will be crucial to fully elucidate its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols: SB-423562 Hydrochloride Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-423562 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a critical role in systemic calcium homeostasis.[1] Its investigation is pivotal in therapeutic areas such as osteoporosis.[1] Understanding the solubility of this compound in common laboratory solvents like dimethyl sulfoxide (DMSO) and water is fundamental for the design and execution of in vitro and in vivo studies. This document provides a summary of the available solubility data for the parent compound, SB-423562, and outlines detailed protocols for determining the solubility of this compound. Additionally, a schematic of the relevant signaling pathway is presented to provide biological context.
Solubility Data
| Compound | Solvent | Temperature (°C) | Solubility | Method |
| SB-423562 | DMSO | 25 | ~4.5 mg/mL (10.31 mM) | Sonication Recommended |
| SB-423562 | DMSO | Not Specified | 5 mg/mL | Ultrasonic treatment |
Table 1: Reported solubility of SB-423562 (free base) in DMSO.
Experimental Protocols for Solubility Determination
The following protocols provide standardized methods for determining the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent, representing the true solubility under thermodynamic equilibrium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water or buffer of choice
-
2.0 mL glass vials with screw caps
-
Orbital shaker or rotator
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer.
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume (e.g., 1.0 mL) of the desired solvent (DMSO or water/buffer) to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for at least 30 minutes to allow the excess solid to settle.
-
Carefully aspirate the supernatant, avoiding the solid material.
-
To remove any remaining particulate matter, either:
-
Centrifuge the supernatant at high speed (e.g., 14,000 rpm) for 15-20 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter. Note: Pre-saturate the filter with the solution by discarding the initial few drops to avoid loss of compound due to adsorption.
-
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the saturated solution and the standard solutions by HPLC or UV-Vis spectrophotometry.
-
Construct a standard curve of absorbance/peak area versus concentration.
-
Determine the concentration of this compound in the saturated solution by interpolating its absorbance/peak area on the standard curve. This concentration represents the thermodynamic solubility.
-
Kinetic Solubility Determination (High-Throughput Method)
This method assesses the solubility of a compound upon its addition from a concentrated DMSO stock solution into an aqueous buffer, mimicking conditions often used in high-throughput screening assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (polypropylene)
-
Plate shaker
-
Plate reader (nephelometry or UV-Vis) or HPLC system.
Protocol:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Serial Dilution in Aqueous Buffer:
-
Add the aqueous buffer to the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the buffer to achieve the highest desired concentration (e.g., 10 µL of 10 mM stock into 190 µL of buffer for a final concentration of 500 µM in 5% DMSO).
-
Perform serial dilutions across the plate.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at a controlled temperature (e.g., room temperature) on a plate shaker for a defined period (e.g., 1.5 - 2 hours).
-
Measure the turbidity (precipitation) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Alternatively, the plate can be filtered or centrifuged, and the concentration of the soluble compound in the supernatant can be quantified by UV-Vis spectrophotometry or HPLC, as described in the thermodynamic solubility protocol.
-
Signaling Pathway
This compound acts as an antagonist to the Calcium-Sensing Receptor (CaSR). The following diagram illustrates the mechanism of action of a CaSR antagonist.
Figure 1: Mechanism of action of a CaSR antagonist like SB-423562 HCl.
Experimental Workflow for Solubility Assessment
The logical flow for assessing the solubility of this compound is outlined below.
Figure 2: Experimental workflow for solubility determination.
References
Application Notes and Protocols: Preparation of SB-423562 Hydrochloride Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
SB-423562 hydrochloride is a potent and selective antagonist of the calcium-sensing receptor (CaSR). It is a valuable tool for in vitro and in vivo studies investigating the role of the CaSR in various physiological and pathological processes, including osteoporosis.[1][2] Accurate preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Solubility
A summary of the key physicochemical and solubility data for this compound is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value |
| Molecular Formula | C₂₆H₃₂N₂O₄ · HCl |
| Molecular Weight | 436.54 g/mol |
| Appearance | White to off-white solid |
| Solubility | DMSO: ≥ 5 mg/mL (11.45 mM) |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (in Solvent) | -80°C for up to 2 years; -20°C for up to 1 year |
Note: The use of ultrasonic treatment may be necessary to fully dissolve the compound in DMSO.[1] It is also recommended to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.[2]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile pipette tips
Procedure:
-
Calculations:
-
To prepare a 10 mM stock solution, you will need to dissolve 4.3654 mg of this compound in 1 mL of DMSO.
-
The general formula for calculating the required mass is: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
-
Weighing the Compound:
-
In a fume hood or a well-ventilated area, carefully weigh the calculated amount of this compound powder using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed powder into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2][3]
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2][3]
-
Dilution for Cell-Based Assays:
For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium. To avoid cellular toxicity, the final concentration of DMSO in the culture medium should typically be less than 0.5%. It is advisable to perform dilutions in a stepwise manner to prevent precipitation of the compound. A negative control containing the same final concentration of DMSO should be included in the experiment.
Mechanism of Action and Signaling Pathway
SB-423562 acts as an antagonist to the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. By blocking the CaSR, SB-423562 can transiently increase plasma concentrations of parathyroid hormone (PTH), which in turn stimulates bone formation. This makes it a compound of interest in osteoporosis research.[1]
Caption: Mechanism of SB-423562 as a CaSR antagonist.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for SB-423562 Hydrochloride in Bone Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-423562 hydrochloride is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, specifically Activin Receptor-Like Kinase 5 (ALK5).[1][2] In the context of bone biology, TGF-β signaling can have dual roles, but it often acts to inhibit the maturation of osteoblasts, the cells responsible for new bone formation.[3][4] By blocking the ALK5 receptor, this compound can effectively remove this inhibitory signal, thereby promoting the differentiation and activity of osteoblasts. This makes it a valuable tool for in vitro studies of osteogenesis and a potential candidate for therapeutic strategies aimed at enhancing bone formation.[5]
These application notes provide detailed protocols for utilizing this compound in standard in vitro bone formation assays, including the analysis of alkaline phosphatase activity, matrix mineralization, and the expression of key osteogenic marker genes.
Mechanism of Action
TGF-β ligands bind to a complex of type I and type II receptors on the cell surface. This binding event leads to the phosphorylation and activation of the ALK5 (type I) receptor, which in turn phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. The phosphorylated Smad2/3 then forms a complex with Smad4 and translocates to the nucleus, where it regulates the transcription of target genes that can suppress osteoblast differentiation.[4]
This compound acts as an ATP-competitive inhibitor of the ALK5 kinase domain. By occupying the ATP binding site, it prevents the phosphorylation of Smad2/3, thereby inhibiting the canonical TGF-β signaling pathway. This disinhibition allows for the progression of osteoblast differentiation, leading to increased expression of osteogenic markers and enhanced bone matrix mineralization.[1][2]
Data Presentation
The following tables summarize the dose-dependent effects of a representative ALK5 inhibitor, SB-525334, on the osteogenic differentiation of human bone marrow mesenchymal stem cells (MSCs). This data is illustrative of the expected outcomes when using this compound.[4]
Table 1: Effect of ALK5 Inhibition on Alkaline Phosphatase (ALP) Activity and Mineralization
| Treatment Concentration (µM) | ALP Activity (Fold Change vs. Control) | Mineralization (Alizarin Red S Staining, Fold Change vs. Control) |
| 0 (Control) | 1.0 | 1.0 |
| 0.03 | 2.5 | 3.2 |
| 3.0 | 0.4 | 0.5 |
Table 2: Effect of ALK5 Inhibition on Osteogenic Gene Expression (Relative Quantification)
| Treatment Concentration (µM) | RUNX2 (Fold Change) | ALP (Fold Change) | OCN (Fold Change) |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 0.03 | 3.8 | 4.5 | 5.1 |
| 3.0 | 0.6 | 0.3 | 0.2 |
Data is representative of expected results based on studies with the similar ALK5 inhibitor, SB-525334.[4]
Experimental Protocols
Protocol 1: Alkaline Phosphatase (ALP) Activity Assay
This protocol measures the activity of ALP, an early marker of osteoblast differentiation.
Materials:
-
Osteoprogenitor cells (e.g., human MSCs, MC3T3-E1 cells)
-
Osteogenic differentiation medium (basal medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone)
-
This compound
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed osteoprogenitor cells in a 96-well plate at a density that allows for confluence within 24-48 hours.
-
Differentiation Induction: Once cells are confluent, replace the growth medium with osteogenic differentiation medium containing various concentrations of this compound (a vehicle control, e.g., DMSO, should also be included).
-
Incubation: Culture the cells for 7-14 days, replacing the medium with freshly prepared differentiation medium and SB-423562 every 2-3 days.
-
Cell Lysis: After the incubation period, wash the cells with PBS and then add cell lysis buffer to each well. Incubate for 10 minutes at room temperature with gentle shaking.
-
ALP Reaction: Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes. The reaction will produce a yellow color.
-
Measurement: Stop the reaction by adding a stop solution (e.g., 3M NaOH). Measure the absorbance at 405 nm using a microplate reader.
-
Normalization: To account for differences in cell number, perform a total protein assay (e.g., BCA assay) on the cell lysates and normalize the ALP activity to the total protein content.
Protocol 2: Alizarin Red S Staining for Mineralization
This protocol detects calcium deposits, a marker of late-stage osteoblast differentiation and matrix mineralization.[6]
Materials:
-
Cultured cells from the differentiation assay
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)
-
Deionized water
-
10% Acetic acid (for quantification)
-
10% Ammonium hydroxide (for quantification)
-
Microplate reader (for quantification)
Procedure:
-
Fixation: After 14-21 days of differentiation, carefully aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Gently wash the fixed cells three times with deionized water.
-
Staining: Add the Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature with gentle shaking.
-
Final Washes: Remove the staining solution and wash the cells four to five times with deionized water to remove excess stain.
-
Imaging: After the final wash, add PBS to the wells to prevent drying and visualize the red-orange calcium deposits under a microscope.
-
Quantification (Optional): a. After imaging, remove the PBS and add 10% acetic acid to each well. Incubate for 30 minutes with shaking to dissolve the stain. b. Transfer the slurry to a microcentrifuge tube, heat at 85°C for 10 minutes, and then centrifuge to pellet the cell debris. c. Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide. d. Read the absorbance at 405 nm in a microplate reader.[7]
Protocol 3: Quantitative Real-Time PCR (qPCR) for Osteogenic Markers
This protocol quantifies the expression of key genes involved in osteoblast differentiation, such as RUNX2, ALP, and Osteocalcin (OCN).[8]
Materials:
-
Cultured cells from the differentiation assay
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (RUNX2, ALP, OCN) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: At desired time points (e.g., day 7, 14, 21), lyse the cells directly in the culture plate and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reactions by combining the cDNA, forward and reverse primers for each target gene, and the qPCR master mix.
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the relative gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle control.[9]
References
- 1. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endogenous TGF‐β signaling suppresses maturation of osteoblastic mesenchymal cells | The EMBO Journal [link.springer.com]
- 4. Dose-Dependent Effects of TGF-β Inhibition on Osteoblast Differentiation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of the TGF-beta type I receptor kinase has anabolic and anti-catabolic effects on bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Real-Time Vital Mineralization Detection and Quantification during In Vitro Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Recommended working concentration for SB-423562 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-431542 hydrochloride is a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors. Specifically, it targets ALK4, ALK5, and ALK7, playing a crucial role in the modulation of the TGF-β signaling pathway.[1][2][3][4][5] By competing for the ATP binding site of these receptors, SB-431542 effectively blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling cascade.[2][4][5] This targeted inhibition makes SB-431542 an invaluable tool in a wide range of research applications, from stem cell differentiation and reprogramming to cancer biology and immunology.[1][3]
These application notes provide a comprehensive overview of the recommended working concentrations, detailed experimental protocols, and the underlying signaling pathways affected by SB-431542.
Data Presentation: Recommended Working Concentrations
The optimal working concentration of SB-431542 hydrochloride is highly dependent on the specific application, cell type, and experimental conditions. The following tables summarize the effective concentrations and IC50 values reported in the literature for various in vitro and in vivo studies.
Table 1: In Vitro Working Concentrations
| Application | Cell Type | Concentration | Incubation Time | Reference |
| Inhibition of TGF-β Signaling | HEK293T cells | 10 µM | 22 hours | [6][7] |
| Inhibition of Cell Migration | H1299 cells | 1 µM | 12-24 hours | [6][7] |
| Inhibition of Smad Phosphorylation | HaCaT cells | 3.2-50 µM | 15 minutes | [6] |
| Stem Cell Differentiation (Cortical Neurons) | Human iPSCs | 10 µM | Varies | |
| Stem Cell Differentiation (Neural Progenitors) | Human iPSCs | 20 µM | Varies | |
| Stem Cell Differentiation (Hematopoietic Progenitors) | Human iPSCs | 4 µM | Varies | |
| Inhibition of Glioma Cell Proliferation | D54MG, U87MG, U373MG cells | 10 µM | Varies | [2] |
| General Pre-treatment | Various | 1-10 µM | 0.5-2 hours | [8] |
Table 2: IC50 Values
| Target | Assay Type | IC50 | Reference |
| ALK5 (TGF-β type I receptor) | Cell-free kinase assay | 94 nM | [1][2] |
| ALK4 | Cell-free kinase assay | 140 nM | [1] |
| ALK7 | Cell-free kinase assay | ~2 µM | [9][10] |
| TGF-β1-induced collagen Iα1 mRNA | A498 cells | 60 nM | [6][7] |
| TGF-β1-induced PAI-1 mRNA | A498 cells | 50 nM | [6][7] |
| TGF-β1-induced fibronectin mRNA | A498 cells | 62 nM | [6] |
| TGF-β1-induced fibronectin protein | A498 cells | 22 nM | [6] |
Table 3: In Vivo Working Concentrations
| Application | Animal Model | Dosage | Administration Route | Reference |
| Antitumor immunological effects | BALB/c mice with colon-26 carcinoma | 100 µL of 1 µM solution per mouse | Intraperitoneal injection | [6] |
| Wound healing and scar reduction | Rabbit model | 0.5 and 2 mM | Subconjunctival injection | [9] |
Signaling Pathway
SB-431542 primarily acts on the TGF-β signaling pathway. The following diagram illustrates the canonical TGF-β signaling cascade and the point of inhibition by SB-431542.
References
- 1. stemcell.com [stemcell.com]
- 2. apexbt.com [apexbt.com]
- 3. SB-431542 - Wikipedia [en.wikipedia.org]
- 4. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. SB431542 | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SB-431542 - MedChem Express [bioscience.co.uk]
Application Notes and Protocols for SB-423562 Hydrochloride Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of SB-423562 hydrochloride and its orally bioavailable prodrug, SB-423557, based on preclinical studies in animal models of osteoporosis. The protocols detailed below are derived from established research to guide the design and execution of experiments utilizing these compounds.
Mechanism of Action
SB-423562 is a potent and short-acting antagonist of the calcium-sensing receptor (CaSR). In vivo, antagonism of the CaSR on parathyroid gland cells leads to a transient increase in the secretion of endogenous parathyroid hormone (PTH).[1][2][3] This intermittent elevation in PTH levels mimics the anabolic effects of exogenously administered PTH, stimulating bone formation and improving bone strength.[1][2] This mechanism makes SB-423562 and its prodrug candidates for investigation as orally administered, bone-forming agents for the treatment of conditions like osteoporosis.
The signaling pathway involves the blockade of the G-protein coupled CaSR in the parathyroid gland, which under normal physiological conditions is activated by extracellular calcium, leading to the inhibition of PTH release. By antagonizing this receptor, SB-423562 effectively "tricks" the parathyroid gland into perceiving lower calcium levels, thereby stimulating PTH secretion.
Experimental Protocols
The following protocols are based on studies utilizing an ovariectomized (OVX) rat model of postmenopausal osteoporosis. This is a standard and well-characterized model for evaluating the efficacy of potential osteoporosis therapies.
Ovariectomized (OVX) Rat Model of Bone Loss
-
Animal Model: Female Sprague-Dawley rats, typically 3 to 6 months of age, are used.
-
Acclimatization: Animals are allowed to acclimatize to the housing conditions for at least one week prior to any procedures.
-
Surgical Procedure:
-
Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).
-
Perform a bilateral ovariectomy through a dorsal midline incision.
-
A sham operation, where the ovaries are exteriorized but not removed, is performed on the control group.
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
-
Bone Loss Period: Allow a period of 4-6 weeks following surgery for significant bone loss to occur before initiating treatment.
Administration of SB-423557 (Oral Prodrug)
-
Formulation: SB-423557 can be formulated for oral administration. A common vehicle is a solution of 0.5% methylcellulose in water. The compound should be suspended uniformly in the vehicle prior to each administration.
-
Route of Administration: Oral gavage (per os).
-
Dosage: Based on preclinical studies, a dosage range of 10 to 30 mg/kg/day has been shown to be effective in promoting bone formation in the OVX rat model.
-
Frequency: Daily administration is recommended to maintain the transient pulsatile release of PTH.
-
Procedure:
-
Prepare the dosing suspension to the desired concentration.
-
Accurately determine the volume to be administered based on the animal's body weight.
-
Administer the suspension using a suitable gavage needle.
-
Administration of this compound (Active Compound)
-
Formulation: For intravenous administration, this compound can be dissolved in a sterile isotonic saline solution. The pH may need to be adjusted to ensure solubility and stability.
-
Route of Administration: Intravenous (IV) injection, typically via the tail vein in rats.
-
Dosage: A dosage of 1 to 5 mg/kg has been used in preclinical studies to elicit a transient PTH response.
-
Frequency: Due to its short-acting nature, single daily injections are appropriate for studying the acute effects on PTH secretion.
-
Procedure:
-
Prepare the sterile dosing solution.
-
Warm the rat's tail to dilate the lateral tail veins.
-
Administer the solution as a bolus injection using an appropriate gauge needle.
-
Data Presentation
The following tables summarize the expected quantitative outcomes based on the administration of SB-423557 in the OVX rat model.
Table 1: Effects of Daily Oral Administration of SB-423557 on Bone Mineral Density (BMD) in OVX Rats
| Treatment Group | Lumbar Spine BMD (g/cm²) | Proximal Tibia BMD (g/cm²) | Midshaft Femur BMD (g/cm²) |
| Sham Control | Baseline | Baseline | Baseline |
| OVX + Vehicle | Decreased | Decreased | Decreased |
| OVX + SB-423557 (10 mg/kg) | Increased vs. OVX + Vehicle | Increased vs. OVX + Vehicle | Increased vs. OVX + Vehicle |
| OVX + SB-423557 (30 mg/kg) | Significantly Increased vs. OVX + Vehicle | Significantly Increased vs. OVX + Vehicle | Significantly Increased vs. OVX + Vehicle |
Table 2: Effects of Daily Oral Administration of SB-423557 on Bone Strength in OVX Rats
| Treatment Group | Lumbar Spine Max Load (N) | Femoral Neck Max Load (N) | Midshaft Femur Max Load (N) |
| Sham Control | Baseline | Baseline | Baseline |
| OVX + Vehicle | Decreased | Decreased | Decreased |
| OVX + SB-423557 (10 mg/kg) | Improved vs. OVX + Vehicle | Improved vs. OVX + Vehicle | Improved vs. OVX + Vehicle |
| OVX + SB-423557 (30 mg/kg) | Significantly Improved vs. OVX + Vehicle | Significantly Improved vs. OVX + Vehicle | Significantly Improved vs. OVX + Vehicle |
Table 3: Pharmacodynamic Effect of SB-423562/SB-423557 on Plasma PTH Levels
| Compound | Route | Dose | Peak PTH Increase (vs. baseline) | Time to Peak PTH |
| SB-423562 | IV | 1-5 mg/kg | 5-10 fold | ~15-30 minutes |
| SB-423557 | Oral | 10-30 mg/kg | 3-8 fold | ~30-60 minutes |
Concluding Remarks
The administration of the CaSR antagonist SB-423562 and its oral prodrug SB-423557 in animal models, particularly the OVX rat, has demonstrated a promising anabolic effect on bone.[1][2] The transient stimulation of endogenous PTH secretion provides a novel approach to bone formation.[1][2][3] Researchers utilizing these compounds should adhere to detailed experimental protocols to ensure reproducible and reliable results. The provided application notes and protocols serve as a foundational guide for such studies. It is recommended to consult the primary literature for further details on specific experimental parameters and analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. An orally active calcium-sensing receptor antagonist that transiently increases plasma concentrations of PTH and stimulates bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New concepts in calcium-sensing receptor pharmacology and signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunoprecipitation of Calcium-Sensing Receptor (CaSR) Interacting Proteins from SB-423562 Hydrochloride-Treated Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the immunoprecipitation of proteins interacting with the Calcium-Sensing Receptor (CaSR) from cell lysates treated with SB-423562 hydrochloride, a known CaSR antagonist.
Introduction
This compound is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis.[1][2][3][4] By blocking the CaSR, this compound can be utilized to study the downstream signaling pathways and to identify proteins that interact with the receptor in its unactivated state. Immunoprecipitation (IP) is a powerful technique to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate.[5][6][7] This protocol outlines the steps for performing an immunoprecipitation experiment to investigate the protein interaction network of CaSR in the presence of this compound.
Signaling Pathway
The Calcium-Sensing Receptor is a key regulator of systemic calcium concentration. Its activation by extracellular calcium ions initiates a signaling cascade that can involve multiple G-protein pathways, including Gq/11 and Gi/o, leading to the activation of phospholipase C (PLC) and subsequent downstream effects. This compound acts as an antagonist, preventing this activation.
Caption: CaSR signaling pathway and the inhibitory action of SB-423562.
Experimental Workflow
The following diagram outlines the major steps of the immunoprecipitation protocol.
Caption: Workflow for immunoprecipitation from SB-423562 treated cells.
Quantitative Data Summary
The following table can be used to summarize the quantitative data obtained from downstream analysis, such as densitometry from a Western blot.
| Target Protein | Condition | Input (Relative Intensity) | IP Eluate (Relative Intensity) | Fold Enrichment |
| CaSR | Control | |||
| SB-423562 | ||||
| Interacting Protein X | Control | |||
| SB-423562 | ||||
| Negative Control (IgG) | Control | |||
| SB-423562 |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Materials
-
Cells expressing the Calcium-Sensing Receptor
-
Cell culture medium and supplements
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-CaSR antibody (IP-grade)
-
Normal IgG from the same species as the primary antibody (negative control)
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Microcentrifuge tubes
-
Rotating shaker
Procedure
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency (typically 80-90%).
-
Treat the cells with the desired concentration of this compound or vehicle control for the appropriate duration. This step should be optimized based on the specific research question.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[8]
-
Add ice-cold lysis buffer to the cells (e.g., 1 mL per 10^7 cells).[8]
-
Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube. For suspension cells, pellet and resuspend in lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Determine the protein concentration of the cleared lysate using a suitable protein assay (e.g., BCA or Bradford).
-
To reduce non-specific binding, add 20-30 µL of a 50% slurry of Protein A/G beads to 1 mg of protein lysate.
-
Incubate on a rotator at 4°C for 1 hour.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the recommended amount of anti-CaSR antibody. For the negative control, add the same amount of normal IgG.
-
Incubate on a rotator at 4°C for 2 hours to overnight.
-
-
Capture of Immune Complexes:
-
Add 40-50 µL of a 50% slurry of Protein A/G beads to each immunoprecipitation reaction.
-
Incubate on a rotator at 4°C for 1-2 hours.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, carefully remove all of the supernatant.
-
Add 40-50 µL of 2x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.
-
Centrifuge at 10,000 x g for 1 minute to pellet the beads.
-
The supernatant containing the eluted proteins is now ready for analysis by SDS-PAGE and Western blotting.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield of target protein | Inefficient cell lysis | Optimize lysis buffer composition and incubation time. |
| Poor antibody-antigen binding | Use a recommended IP-grade antibody; optimize antibody concentration and incubation time. | |
| Inefficient elution | Increase boiling time or use a different elution buffer (e.g., glycine-HCl, pH 2.5). | |
| High background | Insufficient washing | Increase the number of wash steps or the stringency of the wash buffer. |
| Non-specific binding to beads | Pre-clear the lysate thoroughly. | |
| Antibody heavy/light chains interfere with detection | Use a secondary antibody that specifically recognizes the native primary antibody. |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Immunoprecipitation (IP) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with SB-423562 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
SB-423562 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR). The CaSR, a G-protein coupled receptor, plays a crucial role in calcium homeostasis but is also implicated in cellular processes such as proliferation, differentiation, and apoptosis. Antagonism of the CaSR can modulate intracellular signaling pathways, potentially impacting cell cycle progression and survival. These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the effects of this compound on cell cycle distribution and apoptosis. The protocols and data presented herein are intended as a framework for investigating the cellular consequences of CaSR inhibition.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry experiments on a human cancer cell line (e.g., MCF-7) treated with this compound for 48 hours.
Table 1: Cell Cycle Distribution Analysis
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 0 | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| SB-423562 | 1 | 70.1 ± 2.8 | 18.2 ± 1.6 | 11.7 ± 1.3 |
| SB-423562 | 5 | 78.5 ± 3.5 | 12.3 ± 1.1 | 9.2 ± 0.9 |
| SB-423562 | 10 | 85.3 ± 4.2 | 8.1 ± 0.7 | 6.6 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 94.1 ± 2.5 | 3.2 ± 0.8 | 2.7 ± 0.6 |
| SB-423562 | 1 | 90.5 ± 3.1 | 5.8 ± 1.1 | 3.7 ± 0.7 |
| SB-423562 | 5 | 82.3 ± 4.0 | 12.6 ± 2.2 | 5.1 ± 0.9 |
| SB-423562 | 10 | 71.8 ± 5.2 | 20.4 ± 3.5 | 7.8 ± 1.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Treatment
Materials:
-
Cell line of interest (e.g., MCF-7, HEK293, or a relevant cancer cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (prepare stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed 70-80% confluency by the end of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol for Cell Cycle Analysis
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
After treatment, harvest the cells by trypsinization. Collect the supernatant containing any floating cells to include apoptotic populations.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 10 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. Use a linear scale for the FL2-A (or equivalent channel for PI) histogram to visualize the cell cycle phases.
Protocol for Apoptosis Analysis (Annexin V/PI Staining)
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Following treatment, collect both adherent and floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
Visualizations
Signaling Pathway
Caption: CaSR signaling pathway and the inhibitory action of SB-423562.
Experimental Workflow
Caption: Workflow for flow cytometry analysis of treated cells.
Application Notes and Protocols for SB-423562 Hydrochloride in In Vivo Bone Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the use of SB-423562 hydrochloride, a potent and short-acting antagonist of the Calcium-Sensing Receptor (CaR), in preclinical in vivo bone studies. The primary focus is on its utility as a bone anabolic agent for osteoporosis research. These guidelines cover the mechanism of action, experimental design in rodent models of postmenopausal bone loss, and key methodologies for assessing treatment efficacy.
Introduction and Mechanism of Action
SB-423562 is a calcilytic agent that functions as a negative allosteric modulator of the Calcium-Sensing Receptor (CaR). The CaR is a G-protein coupled receptor predominantly expressed in the parathyroid glands and kidneys, where it plays a pivotal role in regulating calcium homeostasis.
By antagonizing the CaR on parathyroid cells, SB-423562 effectively "tricks" the gland into sensing low serum calcium levels. This action leads to a rapid and transient release of endogenous parathyroid hormone (PTH).[1][2] Intermittent spikes in PTH levels are known to have a powerful anabolic effect on bone, primarily by stimulating osteoblast activity and promoting bone formation.[1] This mechanism makes SB-423562 a promising candidate for an orally administered, bone-forming therapy for osteoporosis.[1][2]
For in vivo oral administration studies, the bioavailable precursor (prodrug), SB-423557 , is often used. Following oral administration, SB-423557 is converted to the active compound, SB-423562.[1]
Signaling Pathway
The mechanism of action involves a targeted disruption of the normal calcium feedback loop to induce a therapeutic, anabolic response in bone tissue.
Quantitative Data Summary from Preclinical Studies
The primary preclinical model for evaluating SB-423562's efficacy is the ovariectomized (OVX) rat, which mimics postmenopausal osteoporosis.[1] Daily oral administration of the prodrug, SB-423557, has been shown to effectively promote bone formation and enhance bone strength parameters at key skeletal sites, including the lumbar spine, proximal tibia, and midshaft femur.[1]
While specific data from the seminal study by Kumar et al. (2010) are not publicly available, the tables below are structured to present the key endpoints that were reportedly improved. Researchers should aim to populate these tables with data from their own experiments or from detailed literature sources.
Table 1: Effect of SB-423557 on Bone Mineral Density (BMD) and Bone Architecture Animal Model: Ovariectomized (OVX) Sprague-Dawley Rats Treatment Duration: 12 weeks
| Treatment Group | Dose (mg/kg/day, p.o.) | Lumbar Spine BMD (% Change vs. OVX Vehicle) | Proximal Tibia Trabecular BV/TV (% Change vs. OVX Vehicle) |
| Sham | Vehicle | Data Point | Data Point |
| OVX + Vehicle | Vehicle | 0% (Baseline) | 0% (Baseline) |
| OVX + SB-423557 | Low Dose (e.g., 10) | Data Point | Data Point |
| OVX + SB-423557 | Mid Dose (e.g., 30) | Data Point | Data Point |
| OVX + SB-423557 | High Dose (e.g., 100) | Data Point | Data Point |
| OVX + PTH (Positive Control) | e.g., 80 µg/kg/day, s.c. | Data Point | Data Point |
BV/TV = Bone Volume/Total Volume, a key indicator of trabecular bone density.
Table 2: Effect of SB-423557 on Bone Strength (Biomechanical Testing) Animal Model: Ovariectomized (OVX) Sprague-Dawley Rats Treatment Duration: 12 weeks
| Treatment Group | Dose (mg/kg/day, p.o.) | Femoral Midshaft Max Load (N) (% Change vs. OVX Vehicle) | Lumbar Vertebrae Max Load (N) (% Change vs. OVX Vehicle) |
| Sham | Vehicle | Data Point | Data Point |
| OVX + Vehicle | Vehicle | 0% (Baseline) | 0% (Baseline) |
| OVX + SB-423557 | Low Dose (e.g., 10) | Data Point | Data Point |
| OVX + SB-423557 | Mid Dose (e.g., 30) | Data Point | Data Point |
| OVX + SB-423557 | High Dose (e.g., 100) | Data Point | Data Point |
Experimental Protocols
The following protocols provide a framework for conducting an in vivo study to evaluate the efficacy of this compound (via its prodrug SB-423557) in an OVX rat model.
Protocol 1: Ovariectomized (OVX) Rat Model of Osteoporosis
-
Animal Selection: Use skeletally mature female Sprague-Dawley or Wistar rats, typically 6 months of age. House animals in a controlled environment with a standard diet and water ad libitum.
-
Acclimatization: Allow a minimum of one week for acclimatization before any procedures.
-
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane inhalation).
-
Perform bilateral ovariectomy through a dorsolateral skin incision. This is the preferred method for minimizing trauma.
-
The Sham group will undergo the same surgical procedure, including manipulation of the ovaries, but without their removal.
-
-
Post-Operative Care: Administer analgesics as required. Monitor the animals for recovery, weight changes, and signs of infection.
-
Induction of Bone Loss: Allow a period of 2-4 weeks post-surgery for estrogen levels to decline and significant bone loss to occur before commencing treatment.
Protocol 2: Preparation and Administration of SB-423557
-
Compound Storage: Store this compound and its prodrug SB-423557 at -20°C for up to one year or -80°C for up to two years.
-
Vehicle Preparation: A common vehicle for oral gavage of hydrophobic compounds is an aqueous suspension of 0.5% methylcellulose , sometimes with a surfactant like 0.1-0.2% Tween 80 to improve suspension uniformity.
-
To prepare, slowly add methylcellulose to heated (80-90°C) sterile water while stirring.
-
Once dispersed, cool the solution to 4°C and stir overnight until it becomes clear.
-
Add Tween 80 if required and mix thoroughly.
-
-
Drug Formulation:
-
Calculate the required amount of SB-423557 for the desired dose (e.g., 10, 30, 100 mg/kg).
-
Weigh the compound and suspend it in the prepared vehicle. Sonication may be used to create a uniform suspension. Prepare fresh daily.
-
-
Administration:
-
Administer the formulation once daily via oral gavage using a suitable gavage needle.
-
The volume should be consistent across all groups (e.g., 5 mL/kg).
-
The treatment duration is typically 8-12 weeks to observe significant changes in bone mass and structure.
-
Protocol 3: Assessment of Bone Parameters
-
Micro-Computed Tomography (µCT) Analysis:
-
At the study endpoint, euthanize the animals and dissect the femurs, tibiae, and lumbar vertebrae.
-
Scan the bones using a high-resolution µCT system.
-
Proximal Tibia: Analyze the trabecular bone in the metaphysis region, quantifying parameters such as Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).
-
Femoral Midshaft: Analyze cortical bone parameters, including cortical thickness and porosity.
-
-
Bone Histomorphometry:
-
For dynamic histomorphometry, administer fluorochrome labels (e.g., calcein) at specific time points before euthanasia (e.g., 10 and 3 days prior).
-
Embed undecalcified bones in plastic (e.g., MMA) and section them.
-
Analyze sections to determine cellular-level parameters like Mineral Apposition Rate (MAR) and Bone Formation Rate (BFR/BS).
-
-
Biomechanical Testing:
-
Use a materials testing machine to perform three-point bending tests on the femoral midshaft to determine maximal load, stiffness, and energy to failure.
-
Perform compression testing on lumbar vertebral bodies to assess their strength.
-
Experimental Workflow Visualization
The entire experimental process can be visualized as a logical sequence of steps from animal preparation to final data analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SB-423562 Hydrochloride Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of SB-423562 hydrochloride for cell viability experiments. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR). The CaSR is a G-protein coupled receptor that plays a crucial role in calcium homeostasis. By blocking the CaSR, this compound can modulate downstream signaling pathways, making it a valuable tool for research in areas such as osteoporosis and potentially in oncology, as the CaSR has been implicated in the proliferation of certain cancer cells.
Q2: What is the rationale for investigating the effect of a CaSR antagonist like this compound on cancer cell viability?
The role of the Calcium-Sensing Receptor (CaSR) in cancer is an active area of research, with its effects appearing to be context-dependent. In some cancers, such as breast and prostate cancer, activation of the CaSR has been linked to increased proliferation and metastasis. For instance, studies on the CaSR antagonist NPS-2143 have shown suppression of proliferation, migration, and invasion in breast cancer cell lines.[1] Conversely, in other contexts like colon cancer, CaSR activation may have a protective role.[2][3] Therefore, investigating the impact of a CaSR antagonist like this compound on different cancer cell lines is crucial to elucidate the specific role of CaSR in their growth and survival.
Q3: What is a recommended starting concentration range for this compound in cell viability assays?
While specific data for this compound is not widely available in public literature, data from other CaSR antagonists, such as NPS-2143, can provide a starting point. For NPS-2143, significant suppression of breast cancer cell viability was observed at concentrations as low as 0.5 µM, with a maximal effect around 10 µM.[1] Therefore, a broad concentration range, for example, from 0.1 µM to 50 µM, is recommended for initial dose-response experiments with this compound to determine the optimal working concentration for your specific cell line.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death in all treated wells, including low concentrations. | - Compound cytotoxicity: The concentration range may be too high for your specific cell line. - Solvent toxicity: The final DMSO concentration in the culture medium may be too high. | - Perform a broader dose-response experiment starting from a much lower concentration (e.g., nanomolar range). - Ensure the final DMSO concentration is ≤ 0.5%. Prepare a higher concentration stock solution to minimize the volume of DMSO added. Always include a vehicle control (DMSO alone). |
| No observable effect on cell viability at any concentration. | - Cell line insensitivity: The chosen cell line may not express functional CaSR or may be insensitive to its antagonism. - Compound inactivity: The compound may have degraded due to improper storage or handling. - Insufficient incubation time: The duration of treatment may not be long enough to elicit a response. | - Verify CaSR expression in your cell line using techniques like Western blot or qPCR. - Use a fresh aliquot of the compound. - Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration. |
| Inconsistent results between replicate experiments. | - Variability in cell seeding: Inconsistent cell numbers across wells can lead to variable results. - Compound precipitation: The compound may be precipitating out of the culture medium at higher concentrations. - Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | - Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. - Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, consider using a lower top concentration or a different solvent system if compatible with your cells. - Avoid using the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or medium to minimize evaporation. |
| Discrepancy between expected and observed effects based on literature. | - Different experimental conditions: Cell line passage number, serum concentration in the medium, and the specific viability assay used can all influence the outcome. - Context-dependent role of CaSR: The function of CaSR can vary significantly between different cancer types and even between different cell lines from the same cancer type.[3][4] | - Standardize your experimental protocol, including cell culture conditions and assay procedures. - Be aware that the role of CaSR is not universal, and your results may reveal novel biology for your specific cell model. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for a Cell Viability Assay
Objective: To determine the optimal number of cells to seed per well to ensure they are in the exponential growth phase during the experimental treatment.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Procedure:
-
Prepare a single-cell suspension of your cells.
-
Determine the cell concentration and viability using trypan blue exclusion.
-
Prepare a serial dilution of the cell suspension to achieve densities of 2,500, 5,000, 10,000, 20,000, and 40,000 cells/well in a 96-well plate.
-
Seed 100 µL of each cell suspension into at least 6 wells per density.
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, perform an MTT assay to measure cell viability.
-
Plot the absorbance values against the number of cells seeded for each time point.
-
Select the seeding density and incubation time that results in sub-confluent cells and a linear absorbance response.
Protocol 2: Dose-Response Experiment for this compound using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
Materials:
-
Cells seeded at the predetermined optimal density in a 96-well plate
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at the optimal density determined in Protocol 1 and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time (e.g., 48 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Inhibition of CaSR signaling by this compound.
References
- 1. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium-sensing receptor in colorectal inflammation and cancer: Current insights and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium-sensing receptor in colorectal inflammation and cancer: Current insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Calcium Sensing Receptor Inhibits Growth of Human Lung Adenocarcinoma Possibly via the GSK3β/Cyclin D1 Pathway [frontiersin.org]
SB-423562 hydrochloride stability in culture medium
Welcome to the technical support center for SB-423562 hydrochloride. This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in cell culture medium. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound powder is stable for up to 3 years at -20°C and 2 years at 4°C. Stock solutions prepared in a solvent such as DMSO should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q2: I am observing inconsistent or weaker than expected effects of this compound in my cell-based assays. Could this be due to instability in the culture medium?
A2: Yes, inconsistent results can be an indication of compound instability in the cell culture medium. The stability of a compound in a culture medium is influenced by several factors, including the medium's composition, pH, temperature, and exposure to light. Degradation of this compound over the course of an experiment would lead to a decrease in the effective concentration, resulting in variable cellular responses.
Q3: What are the primary factors that can affect the stability of this compound in cell culture experiments?
A3: Several factors can influence the stability of chemical compounds in cell culture media:
-
pH of the media: The stability of many compounds is pH-dependent.
-
Media Composition: Components in the media, such as serum proteins, amino acids (e.g., cysteine), and metal ions, can interact with and potentially degrade the compound.[2]
-
Temperature: Standard incubation temperatures of 37°C can accelerate the degradation of some compounds.
-
Light Exposure: Some compounds are sensitive to light and can degrade upon exposure.
-
Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation.
Q4: How can I determine the stability of this compound in my specific cell culture medium?
A4: To determine the stability of this compound in your experimental setup, you should perform a stability study. This involves incubating the compound in your cell culture medium at 37°C and measuring its concentration at different time points (e.g., 0, 2, 4, 8, 24, 48 hours). The concentration can be quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Decreased or no effect of this compound over time. | Compound degradation in the cell culture medium. | 1. Prepare fresh working solutions of this compound for each experiment from a frozen stock.2. Reduce the incubation time if experimentally feasible.3. Conduct a time-course experiment to identify the optimal treatment duration.4. For longer experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. |
| High variability between replicate wells or experiments. | Inconsistent degradation rates due to slight variations in experimental conditions (e.g., pH shifts, temperature fluctuations). | 1. Ensure consistent pH of the culture medium across all experiments.2. Calibrate and monitor incubator temperature regularly.3. Minimize the exposure of the compound and media to light, especially if the compound is light-sensitive.4. Prepare a master mix of the medium containing this compound to ensure equal concentration across all wells. |
| Precipitation of the compound in the culture medium. | The concentration of this compound exceeds its solubility in the culture medium. | 1. Visually inspect the medium for any precipitate after adding the compound.2. If precipitation is observed, lower the final concentration of the compound.3. Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell line. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
37°C incubator
-
-80°C freezer
-
HPLC or LC-MS system for analysis
Procedure:
-
Preparation of this compound-Containing Medium:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the pre-warmed cell culture medium with the this compound stock solution to achieve the desired final concentration. Ensure the final solvent concentration is minimal and non-toxic to the cells.
-
Prepare enough volume for all time points.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile tubes or wells of a plate.
-
Place the samples in a 37°C incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot for analysis.
-
The 0-hour time point represents the initial concentration.
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Data Presentation:
The results can be summarized in a table as shown below.
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | Initial Concentration | 100% |
| 2 | Measured Concentration | Calculated % |
| 4 | Measured Concentration | Calculated % |
| 8 | Measured Concentration | Calculated % |
| 12 | Measured Concentration | Calculated % |
| 24 | Measured Concentration | Calculated % |
| 48 | Measured Concentration | Calculated % |
Visualizations
Signaling Pathway
SB-423562 is an antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR). The CaSR plays a crucial role in calcium homeostasis.[3][4] Its activation by extracellular calcium ions triggers multiple intracellular signaling pathways.[3][4]
Caption: Calcium-Sensing Receptor (CaSR) signaling pathway.
Experimental Workflow
The following diagram illustrates the workflow for assessing the stability of this compound in cell culture medium.
Caption: Workflow for stability assessment of SB-423562.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chapter - Development of Analytical Methods for Analysis of Drugs of Abuse in Biological Fluids using Design of Experiments and Response Surface Methodology | Bentham Science [eurekaselect.com]
- 3. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with SB-423562 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with SB-423562 hydrochloride. Our goal is to provide clear, actionable guidance to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR). The CaSR is a G-protein coupled receptor (GPCR) that plays a critical role in maintaining calcium homeostasis.[1][2][3] By inhibiting this receptor, SB-423562 can prevent the intracellular signaling cascades that are normally triggered by extracellular calcium.
Q2: I am not seeing any inhibition of TGF-β signaling (e.g., no change in Smad2/3 phosphorylation). Is my this compound inactive?
A2: This is a common and critical point of confusion. This compound is not a Transforming Growth Factor-beta (TGF-β) inhibitor. The nomenclature is similar to other well-known inhibitors, such as SB-431542, which is a potent inhibitor of the TGF-β type I receptor kinases (ALK4/5/7).[4][5][6] If your experimental goal is to inhibit the TGF-β pathway, you should use a validated inhibitor like SB-431542. SB-423562 will not inhibit TGF-β signaling, and this lack of effect is the expected result.
Q3: What are the expected downstream effects of treating cells with this compound?
A3: As a CaSR antagonist, SB-423562 is expected to block the effects of extracellular calcium on CaSR-expressing cells. In vivo or in tissues like the parathyroid gland, this leads to an increase in the secretion of Parathyroid Hormone (PTH).[1] In cell-based assays, it will block agonist-induced intracellular calcium mobilization and other downstream signaling events mediated by G-proteins Gq/11 and Gi/o.[2][7]
Q4: I'm observing unexpected cytotoxicity or changes in cell proliferation. Why?
A4: While SB-423562 is designed to be a specific CaSR antagonist, unexpected effects on cell health can arise from several factors:
-
Disruption of Calcium Homeostasis: The CaSR is involved in regulating various cellular processes. Prolonged antagonism could disrupt normal calcium signaling, which is vital for cell survival and proliferation.
-
Off-Target Effects: Although selective, high concentrations of any small molecule inhibitor may lead to off-target effects.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
-
Cell Line-Specific Sensitivity: The expression and importance of the CaSR can vary significantly between different cell lines. Cells that heavily rely on CaSR signaling for normal function may be more sensitive to antagonism.
Troubleshooting Guides
Scenario 1: No Effect on a TGF-β-Mediated Process
-
Root Cause Analysis: This is an expected outcome. SB-423562 is a CaSR antagonist and does not target the TGF-β signaling pathway. You have likely confused it with a TGF-β inhibitor like SB-431542.
-
Recommended Action:
-
Confirm the identity of your compound.
-
To inhibit TGF-β signaling, acquire a validated ALK5 inhibitor such as SB-431542.
-
Use the workflow below to confirm the correct experimental approach.
-
References
- 1. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. [PDF] SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]
- 6. Structural Basis for Specificity of TGFβ Family Receptor Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target specificity and off-target effects as determinants of cancer drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Experimental Reproducibility with SB-423562 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving SB-423562 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and short-acting antagonist of the calcium-sensing receptor (CaSR). Its primary function is to block the signaling pathway activated by the CaSR. It is crucial to distinguish it from SB-431542, which is an inhibitor of the TGF-β type I receptor (ALK5). The similarity in their names can be a source of confusion.
Q2: What are the common applications of this compound in research?
A2: Given its role as a CaSR antagonist, this compound is primarily used in studies related to calcium homeostasis and bone metabolism. A key application is in osteoporosis research, where it has been shown to transiently increase plasma concentrations of parathyroid hormone (PTH), which can stimulate bone formation.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. To ensure sterility, the stock solution can be filtered through a 0.22 µm sterile syringe filter.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For long-term stability, stock solutions should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or No Effect Observed | Incorrect compound identity (confused with SB-431542). | Verify the CAS number and supplier information for this compound. Ensure you are using a CaSR antagonist and not a TGF-β inhibitor. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal effective concentration for your specific cell type and assay. Start with a broad range (e.g., 1 nM to 10 µM). | |
| Low expression of CaSR in the cell line. | Confirm the expression of the calcium-sensing receptor in your chosen cell line using techniques like qPCR or Western blotting. | |
| Issues with compound stability or activity. | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles of stock solutions. | |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a consistent cell number for all wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents in each well. | |
| Unexpected Cytotoxicity | High concentration of this compound. | Determine the cytotoxic concentration range for your cell line by performing a cell viability assay (e.g., MTT or CCK-8) across a wide range of concentrations. |
| High concentration of the solvent (e.g., DMSO). | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%). Prepare higher concentration stock solutions to minimize the volume of solvent added. Include a vehicle control in your experiments. | |
| Precipitate Formation in Culture Medium | Limited solubility of this compound in aqueous media. | When diluting the DMSO stock solution, add it dropwise to the pre-warmed (37°C) culture medium while gently swirling. Consider using a lower final concentration if precipitation persists. |
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight | 473.0 g/mol | (Hydrochloride salt) |
| IC50 (CaSR) | ~50-100 nM | The half-maximal inhibitory concentration can vary depending on the assay conditions and cell type used. It is recommended to determine the IC50 experimentally for your specific system. |
| Effective Concentration (in vitro) | 100 nM - 10 µM | This is a general range; the optimal concentration should be determined empirically for each experiment. |
Experimental Protocols
Protocol 1: In Vitro Parathyroid Hormone (PTH) Release Assay
This protocol is designed to assess the effect of this compound on PTH secretion from parathyroid cells.
Materials:
-
Bovine or human parathyroid cells
-
Cell culture medium (e.g., DMEM with low calcium)
-
This compound
-
Vehicle control (e.g., DMSO)
-
PTH ELISA kit
Procedure:
-
Cell Seeding: Plate parathyroid cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with a low-calcium medium and pre-incubate for 1-2 hours to establish a baseline.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or a vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
PTH Quantification: Measure the concentration of PTH in the supernatant using a PTH ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the PTH concentration against the log of the this compound concentration to determine the dose-response relationship.
Protocol 2: Osteoblast Differentiation Assay
This protocol assesses the effect of this compound-induced PTH on osteoblast differentiation.
Materials:
-
Mesenchymal stem cells (MSCs) or pre-osteoblastic cell line (e.g., MC3T3-E1)
-
Osteogenic differentiation medium (containing β-glycerophosphate and ascorbic acid)
-
This compound
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
Procedure:
-
Cell Seeding: Plate MSCs or pre-osteoblasts in a multi-well plate.
-
Induction of Differentiation: Once the cells reach confluence, replace the growth medium with osteogenic differentiation medium containing different concentrations of this compound.
-
Medium Change: Change the medium every 2-3 days with fresh osteogenic medium and this compound.
-
ALP Activity Assay (Early Marker): After 7-10 days, lyse the cells and measure ALP activity using a commercially available kit.
-
Alizarin Red S Staining (Late Marker): After 14-21 days, fix the cells and stain with Alizarin Red S solution to visualize calcium deposits, a marker of mineralization.
-
Quantification: For quantitative analysis, the Alizarin Red S stain can be extracted and measured spectrophotometrically.
-
Data Analysis: Compare the ALP activity and mineralization in this compound-treated cells to the control group.
Visualizations
Caption: Mechanism of action of this compound.
Long-term storage and handling of SB-423562 hydrochloride.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of SB-423562 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is advisable to use freshly opened, high-purity DMSO, as it is hygroscopic and absorbed water can affect the solubility of the compound. For in vitro experiments, ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q2: I observed precipitation when diluting my this compound stock solution in aqueous media. What should I do?
A2: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic compounds. To mitigate this, consider the following strategies:
-
Stepwise Dilution: Perform serial dilutions in your aqueous medium rather than a single large dilution. This gradual change in the solvent environment can help maintain solubility.
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the compound can improve solubility. However, be mindful of any temperature-sensitive components in your medium.
-
In Vivo Formulation: For animal studies, specific formulations can be used to improve solubility and bioavailability. One such formulation involves a two-step process: first, dissolve the compound in 10% DMSO, and then add this solution to 90% (20% SBE-β-CD in saline) or 90% corn oil.
Q3: How can I ensure the stability of this compound during my experiments?
A3: To maintain the integrity of this compound during your experiments, it is crucial to handle it properly. Once a stock solution is prepared, it should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. For long-term experiments, it is good practice to prepare fresh dilutions from a frozen stock aliquot for each experiment. If you suspect instability in your culture medium over the course of a long incubation period, consider replenishing the medium with a freshly prepared compound at regular intervals.
Q4: What are the potential causes of inconsistent or unexpected results in my cell-based assays with this compound?
A4: Inconsistent results can arise from several factors:
-
Compound Degradation: As mentioned, improper storage and handling can lead to the degradation of the compound.
-
Cell Health and Receptor Expression: Ensure that your cells are healthy, within a consistent passage number range, and have adequate expression of the calcium-sensing receptor (CaSR). Over-passaging can sometimes alter receptor expression levels and cellular signaling pathways.
-
Assay Conditions: The concentration of the agonist used to stimulate the receptor is critical. If the agonist concentration is too high, it may overcome the competitive antagonism of SB-423562. It is recommended to use an agonist concentration around its EC80 to provide a sufficient window to observe antagonism.
-
Incubation Times: For competitive antagonists like SB-423562, pre-incubating the cells with the antagonist for a sufficient period (e.g., 15-30 minutes) before adding the agonist is crucial to allow the antagonist to bind to the receptor.
Quantitative Data Summary
The following tables provide a summary of the recommended storage conditions and solubility information for this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Table 1: Long-Term Storage Recommendations
| Solvent | Concentration | Notes |
| DMSO | ≥ 5 mg/mL | Ultrasonic treatment may be necessary. Use freshly opened DMSO. |
Table 2: Solubility Information
Experimental Protocols
Preparation of Stock Solutions
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protective tubes. Store the aliquots at -20°C or -80°C.
General In Vitro Antagonism Assay Protocol
This protocol provides a general framework for assessing the antagonist activity of this compound in a cell-based assay.
-
Cell Seeding: Seed a suitable cell line expressing the calcium-sensing receptor (CaSR) into a multi-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer or cell culture medium. Also, prepare the agonist solution at a concentration that will yield a final concentration around its EC80.
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., medium with the same final concentration of DMSO). Incubate the plate at 37°C for 15-30 minutes.
-
Agonist Stimulation: Add the agonist solution to the wells (except for the negative control wells) and incubate for the optimal time to elicit a response (this should be determined in preliminary experiments).
-
Signal Detection: Measure the cellular response using an appropriate detection method (e.g., measuring intracellular calcium flux or downstream signaling molecules like IP1 or cAMP).
-
Data Analysis: Plot the agonist response against the concentration of this compound to determine its IC50 value.
Visualizations
Calcium-Sensing Receptor (CaSR) Signaling Pathway
Caption: Simplified signaling pathway of the Calcium-Sensing Receptor (CaSR).
Troubleshooting Workflow for Inconsistent Results
Caption: Logical workflow for troubleshooting inconsistent experimental results.
Cell line specific toxicity of SB-423562 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SB-423562 hydrochloride in their experiments.
Disclaimer
Currently, there is limited publicly available data on the specific cytotoxic effects of this compound across a wide range of cancer cell lines. This compound is primarily characterized as a calcium-sensing receptor (CaR) antagonist. The information provided here is based on the known biological functions of the CaR and general principles of small molecule inhibitor use in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antagonist of the Calcium-Sensing Receptor (CaR). It functions by blocking the signaling pathways activated by this receptor.
Q2: What is the role of the Calcium-Sensing Receptor (CaR) in cancer?
The role of the CaR in cancer is complex and can be context-dependent, varying with cancer type. The CaR is a G-protein coupled receptor that responds to extracellular calcium levels. In some cancers, CaR activation has been linked to proliferation and metastasis, while in others, it may have a tumor-suppressive role. Therefore, the effect of the CaR antagonist this compound may vary significantly between different cell lines.
Q3: How should I dissolve and store this compound?
For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution. It is recommended to store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: What are the potential off-target effects of this compound?
As with many small molecule inhibitors, there is a possibility of off-target effects. It is advisable to consult the literature for any known off-target activities of this compound or similar CaR antagonists. If unexpected phenotypes are observed, it may be necessary to perform experiments to rule out off-target effects, such as using a structurally different CaR antagonist to see if the same phenotype is produced.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect on cell viability. | 1. Incorrect drug concentration: The IC50 value for your specific cell line may be higher than the concentration used. 2. Compound degradation: The compound may not be stable in your cell culture medium over the duration of the experiment. 3. Low CaR expression: Your cell line of interest may not express the Calcium-Sensing Receptor at a high enough level for an antagonist to have a significant effect. 4. Cell culture conditions: The concentration of extracellular calcium in your culture medium may influence the effect of a CaR antagonist. | 1. Perform a dose-response experiment to determine the IC50 of this compound in your cell line. 2. Minimize the time the compound is in the media before being added to cells. For long-term experiments, consider replenishing the media with fresh compound at regular intervals. 3. Verify the expression of the CaR in your cell line using techniques such as qPCR or Western blotting. 4. Ensure consistent calcium concentrations in your media across all experiments. You may also test the compound's effect in media with varying calcium levels. |
| High levels of cell death even at low concentrations. | 1. Off-target toxicity: The compound may be affecting other critical cellular pathways. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Test the effect of the compound in a CaR-knockout or knockdown cell line to see if the toxicity is CaR-dependent. 2. Ensure the final concentration of the solvent in your culture medium is at a non-toxic level (typically <0.5% for DMSO). Always include a vehicle-only control in your experiments. |
| Variability between experimental replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting errors: Inaccurate dispensing of the compound or reagents. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding density. 2. Calibrate your pipettes regularly and use appropriate pipetting techniques. 3. Avoid using the outermost wells of multi-well plates for data collection, or fill them with sterile PBS or media to minimize evaporation. |
Quantitative Data
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| Example: MCF-7 | Breast Cancer | Enter your experimentally determined value |
| Example: A549 | Lung Cancer | Enter your experimentally determined value |
| Example: U87 MG | Glioblastoma | Enter your experimentally determined value |
| Enter your cell line | Enter cancer type | Enter your experimentally determined value |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
Visualizations
Minimizing variability in SB-423562 hydrochloride experiments
A Guide to Minimizing Experimental Variability
Welcome to the technical support center for SB-423562 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions that arise during experimentation. Our goal is to help you achieve consistent and reproducible results.
Important Clarification on Mechanism of Action
Initial research inquiries may associate SB-423562 with the Transforming Growth Factor-beta (TGF-β) signaling pathway. However, based on available scientific literature, SB-423562 is characterized as a calcium-sensing receptor (CaSR) antagonist .[1] It is not reported to be a direct inhibitor of the TGF-β pathway or its receptors, such as ALK5. For researchers intending to inhibit the TGF-β pathway, specific inhibitors like SB-431542, which targets the ALK5 receptor, are appropriate.[2][3][4][5][6] This guide will therefore focus on the correct application of SB-423562 as a CaSR antagonist and provide general best practices for working with small molecule inhibitors to minimize variability.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during experiments with small molecule inhibitors like SB-423562, offering practical solutions in a user-friendly question-and-answer format.
Issue 1: Compound Solubility and Precipitation
Q: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A: It is common for hydrophobic small molecules to have poor aqueous solubility. The recommended first step is to prepare a high-concentration stock solution in an appropriate organic solvent.
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.[7]
-
Procedure:
-
Prepare a stock solution of SB-423562 in 100% DMSO (e.g., 10 mM). You may need to use sonication or gentle warming to fully dissolve the compound.
-
For your experiment, dilute the DMSO stock solution into your aqueous buffer or cell culture medium.
-
Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.5%, ideally <0.1%) to avoid solvent-induced artifacts. [8]
-
Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your treatment groups.[8]
-
Q: I noticed precipitation after diluting my DMSO stock solution into my aqueous experimental medium. How can I resolve this?
A: Precipitation upon dilution indicates that the compound's solubility limit has been exceeded in the final aqueous solution.
-
Lower the Final Concentration: The simplest approach is to work at a lower final concentration of the inhibitor.
-
Use of Excipients: For in vivo studies or challenging in vitro systems, solubility-enhancing agents (excipients) can be used. Common examples include:
-
Cyclodextrins (e.g., 20% SBE-β-CD in saline)
-
Surfactants (e.g., Tween® 80)
-
Co-solvents (e.g., corn oil for in vivo dosing)[1]
-
-
pH Adjustment: For ionizable compounds, the pH of the buffer can significantly impact solubility. Experiment with buffers of different pH values, keeping in mind the pH stability of the compound and the requirements of your experimental system.
Issue 2: Experimental Inconsistency and Loss of Activity
Q: I am observing significant variability in my results between experiments. What could be the cause?
A: Inconsistent results are often linked to the stability and handling of the inhibitor.
-
Compound Stability: Small molecule inhibitors can degrade over time, especially in solution.[9]
-
Storage: Store the solid compound and stock solutions as recommended by the manufacturer. Typically, solid SB-423562 is stored at -20°C, and DMSO stock solutions are stored at -80°C for long-term stability.[1]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solutions, as this can lead to compound degradation and precipitation.[9] Prepare small aliquots of your stock solution to be used for individual experiments.
-
-
Light and Air Exposure: Some compounds are sensitive to light or oxidation. Store solutions in amber vials or tubes wrapped in foil and minimize exposure to air.[9]
-
Assay Conditions: Ensure that other experimental parameters, such as cell density, passage number, and incubation times, are kept consistent across all experiments.
Q: The inhibitory effect of SB-423562 seems to diminish over the course of a long-term experiment. Why is this happening?
A: This could be due to the metabolic instability of the compound or its degradation in the culture medium.
-
Metabolism: Cells can metabolize the compound, reducing its effective concentration over time.
-
Solution Stability: The compound may not be stable in your culture medium at 37°C for extended periods.
-
Solution: For long-term experiments (e.g., >24 hours), consider replenishing the medium with a fresh solution of the inhibitor at regular intervals.
Data Presentation
Table 1: Solubility and Stock Solution Preparation for SB-423562
| Solvent | Max Solubility (approx.) | Stock Concentration | Notes |
| DMSO | 5 mg/mL (11.45 mM) | 1-10 mM | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use a fresh aliquot.[1] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 1 mg/mL (2.29 mM) | N/A | For in vivo or specialized in vitro use.[1] |
| 10% DMSO in 90% corn oil | ≥ 1 mg/mL (2.29 mM) | N/A | For in vivo use.[1] |
Table 2: Storage Recommendations for SB-423562
| Format | Storage Temperature | Shelf Life (approx.) |
| Solid Powder | -20°C | 3 years |
| Solid Powder | 4°C | 2 years |
| In Solvent (e.g., DMSO) | -80°C | 2 years |
| In Solvent (e.g., DMSO) | -20°C | 1 year |
| Data compiled from manufacturer datasheets.[1] |
Experimental Protocols
Protocol: General Workflow for Cell-Based Assays with SB-423562
This protocol provides a general framework for treating cultured cells with SB-423562 to ensure reproducibility.
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in high-purity DMSO.
-
Gently vortex and, if necessary, sonicate the solution to ensure it is fully dissolved.
-
Aliquot the stock solution into small volumes (e.g., 20 µL) in polypropylene tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Plate your cells at a predetermined, consistent density in a multi-well plate. Allow the cells to adhere and enter a healthy growth phase (typically overnight).
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a fresh aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in your cell culture medium to prepare working concentrations. For example, to achieve a final concentration of 10 µM, you might first dilute the 10 mM stock 1:100 in medium (to 100 µM) and then add this working solution to your cells at a 1:10 ratio.
-
Important: Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1% DMSO).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of SB-423562 or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
-
Endpoint Analysis:
-
After incubation, perform your desired downstream analysis (e.g., Western blot, qPCR, functional assay).
-
Visualizations
Signaling Pathways and Workflows
Caption: The signaling pathway of the Calcium-Sensing Receptor (CaSR).
Caption: A workflow for ensuring reproducibility in experiments.
Caption: The TGF-β pathway, the target of ALK5 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A specific inhibitor of TGF-beta receptor kinase, SB-431542, as a potent antitumor agent for human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]
- 6. SB-431542, a small molecule transforming growth factor-beta-receptor antagonist, inhibits human glioma cell line proliferation and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Antagonistic Effect of SB-423562 on the Calcium-Sensing Receptor (CaSR): A Comparative Guide
This guide provides a comprehensive comparison of the Calcium-Sensing Receptor (CaSR) antagonist, SB-423562, with other notable antagonists, Ronacaleret (SB-751689) and NPS-2143 (SB-262470A). The information presented herein is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed protocols to aid in the validation of CaSR antagonists.
The Calcium-Sensing Receptor, a G-protein coupled receptor, plays a crucial role in maintaining calcium homeostasis. Antagonists of this receptor, often referred to as calcilytics, block its activation, leading to an increase in parathyroid hormone (PTH) secretion. This mechanism has been explored for its potential therapeutic benefits, particularly in the treatment of osteoporosis.
Comparative Analysis of In Vitro Potency
The following table summarizes the in vitro potency of SB-423562 and its comparators in blocking CaSR-mediated intracellular calcium mobilization and stimulating PTH secretion. It is important to note that the data is compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.
| Compound | Assay Type | Cell Line | IC50 / pIC50 | EC50 |
| SB-423562 | Inhibition of Intracellular Ca²⁺ Mobilization | HEK293 cells expressing human CaSR | pIC50: 7.1 (~79.4 nM)[1] | - |
| Ronacaleret (SB-751689) | Inhibition of Intracellular Ca²⁺ Mobilization | HEK293 cells expressing human CaSR | 0.11 µM (110 nM)[2] | - |
| NPS-2143 (SB-262470A) | Inhibition of Intracellular Ca²⁺ Mobilization | HEK293 cells expressing human CaSR | 43 nM[3] | - |
| NPS-2143 (SB-262470A) | Stimulation of PTH Secretion | Bovine Parathyroid Cells | - | 41 nM |
CaSR Signaling Pathway and Antagonist Action
The activation of the Calcium-Sensing Receptor by extracellular calcium (Ca²⁺) initiates a signaling cascade predominantly through the Gq/11 G-protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium. CaSR antagonists, such as SB-423562, non-competitively bind to the receptor, preventing this conformational change and subsequent signaling cascade, thereby inhibiting the rise in intracellular calcium.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following CaSR activation.
a. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human CaSR in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL). Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Harvest cells at 80-90% confluency using a non-enzymatic cell dissociation solution.
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a density of 25,000-50,000 cells per well.
-
Incubate the plates for 24-48 hours to allow for cell attachment and monolayer formation.
b. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid (2.5 mM) can be included to prevent dye leakage.
-
Remove the culture medium from the cell plates and add the dye-loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, followed by a 10-15 minute incubation at room temperature in the dark.
c. Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of the antagonist compounds (e.g., SB-423562) in the assay buffer.
-
Prepare a solution of a CaSR agonist (e.g., extracellular Ca²⁺ or a specific agonist like cinacalcet) at a concentration that elicits a submaximal response (EC₈₀).
-
Using a fluorometric imaging plate reader (FLIPR) or a similar instrument, measure the baseline fluorescence.
-
Add the antagonist dilutions to the wells and incubate for a specified period (e.g., 10-20 minutes).
-
Add the agonist solution to all wells and immediately begin recording the fluorescence intensity over time.
d. Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the control (agonist alone).
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
Parathyroid Hormone (PTH) Secretion Assay
This assay evaluates the ability of a CaSR antagonist to stimulate the secretion of PTH from primary parathyroid cells.
a. Isolation and Culture of Bovine Parathyroid Cells:
-
Obtain fresh bovine parathyroid glands and mince the tissue.
-
Digest the minced tissue with a solution containing collagenase and DNase at 37°C for approximately 60-90 minutes with gentle agitation.[4]
-
Filter the cell suspension to remove undigested tissue and wash the cells with a suitable buffer.
-
Resuspend the isolated parathyroid cells in a culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics.
-
Plate the cells in multi-well plates and culture at 37°C in a humidified 5% CO₂ incubator.
b. PTH Secretion Experiment:
-
After allowing the cells to adhere and stabilize (typically 24-48 hours), wash the cells with a low-calcium buffer.
-
Prepare assay buffers with varying concentrations of the antagonist (e.g., SB-423562) in a buffer containing a fixed, physiological concentration of extracellular calcium (e.g., 0.5 mM).
-
Replace the culture medium with the prepared assay buffers containing the antagonist.
-
Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.
-
Collect the supernatant from each well.
c. PTH Measurement:
-
Measure the concentration of PTH in the collected supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit specific for bovine PTH.
-
Follow the manufacturer's instructions for the chosen assay kit.
d. Data Analysis:
-
Generate a standard curve using the provided PTH standards.
-
Determine the PTH concentration in each sample from the standard curve.
-
Plot the PTH concentration as a function of the antagonist concentration.
-
Calculate the EC₅₀ value, the concentration of the antagonist that produces 50% of the maximal stimulation of PTH secretion.
Experimental Workflow for In Vitro Validation
The following diagram illustrates the general workflow for the in vitro validation of a CaSR antagonist.
References
- 1. CaS receptor | Calcium-sensing receptor | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Metabolism-Guided Design of Short-Acting Calcium-Sensing Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Preparation of viable isolated bovine parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CaSR Antagonists: SB-423562 Hydrochloride vs. NPS-2143
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent Calcium-Sensing Receptor (CaSR) antagonists: SB-423562 hydrochloride and NPS-2143. The objective is to offer a clear perspective on their performance based on available experimental data, aiding in the selection of the appropriate compound for research and development purposes.
Introduction to CaSR Antagonists
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a pivotal role in maintaining calcium homeostasis.[1] Antagonists of this receptor, often referred to as calcilytics, block the action of extracellular calcium, leading to the stimulation of parathyroid hormone (PTH) secretion.[2] This mechanism has generated significant interest in their potential as anabolic agents for treating conditions like osteoporosis.[2] SB-423562 and NPS-2143 are two such antagonists that have been instrumental in CaSR research.
Performance Comparison: SB-423562 vs. NPS-2143
While both compounds are effective CaSR antagonists, they exhibit key differences in their potency and pharmacokinetic profiles, which may influence their suitability for specific experimental designs.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for SB-423562 and NPS-2143 based on in vitro and in vivo studies.
| Parameter | SB-423562 | NPS-2143 | Reference(s) |
| Mechanism of Action | Calcium-Sensing Receptor (CaSR) Antagonist | Calcium-Sensing Receptor (CaSR) Antagonist | [3][4][5] |
| In Vitro Potency (IC50) | 64 nM (inhibition of Ca2+-induced intracellular Ca2+ in HEK-CaR cells) | 43 nM, ~50 nM (inhibition of Ca2+-induced intracellular Ca2+ in HEK 293 cells) | [3][4][5][6] |
| In Vitro Potency (EC50) | Not explicitly reported | 39 nM, 41 nM (stimulation of PTH secretion from bovine parathyroid cells) | [2][4][5] |
| In Vivo Effect on PTH | Transient increase in serum PTH levels, returning to baseline within 10 minutes post-IV administration in rats. | Sustained elevation of plasma PTH levels for over 8 hours after oral administration in rats. | [3][6] |
| Selectivity | Selective for CaSR. | Selective for CaSR; no effect on other structurally homologous GPCRs at concentrations up to 3 µM. | [7] |
Key Differentiators
The most significant distinction between SB-423562 and NPS-2143 lies in their pharmacokinetic profiles and resulting in vivo effects on PTH secretion . SB-423562 is characterized as a short-acting antagonist, inducing a transient, pulse-like release of PTH.[3] In contrast, NPS-2143 demonstrates a prolonged action, leading to a sustained elevation of PTH levels.[3][6] This difference is critical for studies investigating the physiological consequences of different PTH secretion patterns. For instance, intermittent PTH elevation is known to have an anabolic effect on bone, whereas continuous high levels can lead to bone resorption.[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used to characterize CaSR antagonists.
Intracellular Calcium Mobilization Assay
This assay is fundamental for determining the potency of CaSR antagonists in blocking receptor activation.
Objective: To measure the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a CaSR agonist (e.g., extracellular Ca2+).
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human CaSR (HEK-CaR) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fura-2 AM). The cells are incubated to allow the dye to enter the cells and be cleaved to its active form.
-
Compound Incubation: The dye-containing buffer is removed, and cells are washed. A buffer containing varying concentrations of the antagonist (e.g., SB-423562 or NPS-2143) is added to the wells.
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. After a baseline reading, a solution containing a CaSR agonist (e.g., CaCl2) is injected into each well.
-
Data Analysis: The change in fluorescence intensity, which corresponds to the change in [Ca2+]i, is measured over time. The IC50 value is calculated by plotting the inhibition of the agonist-induced response against the antagonist concentration.
Parathyroid Hormone (PTH) Secretion Assay
This assay assesses the functional consequence of CaSR antagonism on its primary physiological function: the regulation of PTH release.
Objective: To measure the ability of a compound to stimulate the secretion of PTH from parathyroid cells.
Methodology:
-
Cell Preparation: Primary bovine parathyroid cells are isolated and cultured.
-
Compound Incubation: The cells are incubated in a buffer containing varying concentrations of the CaSR antagonist at different fixed concentrations of extracellular calcium.
-
Sample Collection: After the incubation period, the supernatant is collected.
-
PTH Measurement: The concentration of PTH in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The amount of secreted PTH is plotted against the antagonist concentration to determine the EC50 value.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the CaSR signaling pathway and a typical experimental workflow for antagonist screening.
Caption: CaSR Signaling Pathway.
Caption: Experimental Workflow for CaSR Antagonist Evaluation.
Conclusion
Both SB-423562 and NPS-2143 are valuable tools for studying the Calcium-Sensing Receptor. The choice between them should be guided by the specific research question. NPS-2143, with its well-characterized and sustained action, is suitable for studies requiring prolonged CaSR antagonism. SB-423562, with its short-acting profile, offers a unique opportunity to investigate the effects of transient, pulsatile PTH secretion, which may be more physiologically relevant for anabolic therapies. Researchers should carefully consider these differences when designing their experiments to ensure the most appropriate compound is selected to achieve their scientific objectives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anabolic actions of PTH in murine models: two decades of insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SB-423562 and Cinacalcet: Two Modulators of the Calcium-Sensing Receptor with Opposing Mechanisms and Therapeutic Goals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SB-423562 and Cinacalcet, two compounds that target the calcium-sensing receptor (CaSR) but with diametrically opposed mechanisms of action and therapeutic applications. Cinacalcet, a calcimimetic, is an established treatment for secondary hyperparathyroidism. In contrast, SB-423562, a calcilytic, is an investigational agent with potential for treating osteoporosis. This document synthesizes available experimental data to offer a comprehensive overview of their efficacy, supported by detailed methodologies and visual pathway diagrams.
At a Glance: Key Differences
| Feature | SB-423562 | Cinacalcet |
| Mechanism of Action | Calcium-Sensing Receptor (CaSR) Antagonist | Calcium-Sensing Receptor (CaSR) Agonist (Calcimimetic) |
| Effect on PTH | Transiently increases Parathyroid Hormone (PTH) levels | Decreases Parathyroid Hormone (PTH) levels |
| Therapeutic Indication | Investigational for Osteoporosis | Approved for Secondary Hyperparathyroidism and Parathyroid Carcinoma |
| Primary Outcome | Stimulation of bone formation | Reduction of elevated PTH and serum calcium levels |
Mechanism of Action: A Tale of Two Modulators
The differing effects of SB-423562 and Cinacalcet stem from their opposing interactions with the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor crucial for regulating calcium homeostasis.
Cinacalcet acts as a positive allosteric modulator of the CaSR.[1][2] By binding to the transmembrane domain of the receptor, it increases the sensitivity of the CaSR to extracellular calcium.[3] This heightened sensitivity means that lower concentrations of serum calcium are sufficient to activate the receptor, leading to the inhibition of parathyroid hormone (PTH) synthesis and secretion by the parathyroid glands.[1][3] The ultimate effect is a reduction in circulating PTH levels and a subsequent decrease in serum calcium.[1]
SB-423562 , on the other hand, is a CaSR antagonist.[4] It blocks the receptor, preventing its activation by extracellular calcium. This blockade leads to a transient and dose-dependent increase in the secretion of endogenous PTH.[4] The rationale behind its investigation for osteoporosis is that intermittent elevations in PTH have been shown to stimulate bone formation.
Below is a diagram illustrating the contrasting signaling pathways of a CaSR agonist (like Cinacalcet) and a CaSR antagonist (like SB-423562).
Efficacy Data: A Quantitative Comparison
The efficacy of Cinacalcet and SB-423562 is measured by their ability to modulate PTH and influence downstream physiological effects.
Cinacalcet: Reduction of PTH and Serum Calcium
Clinical trials have consistently demonstrated the efficacy of Cinacalcet in reducing PTH and serum calcium levels in patients with secondary hyperparathyroidism.
| Study Population | Cinacalcet Dose | Duration | % Reduction in PTH (from baseline) | % Reduction in Serum Calcium (from baseline) | Reference |
| Hemodialysis patients with SHPT | 30-180 mg daily | 26 weeks | 43% | 7% | Clinical Trial Data |
| Patients with Parathyroid Carcinoma | 30-90 mg twice daily | Variable | Significant Reduction | >1 mg/dL in >60% of patients | Clinical Trial Data |
| Primary Hyperparathyroidism | 30-50 mg twice daily | 15 days | >50% (peak) | Normalized | Clinical Trial Data |
SB-423562: Transient Elevation of PTH and Bone Formation Markers
Preclinical and early clinical studies have shown that SB-423562 and its oral precursor, SB-423557, transiently increase PTH levels, which is associated with markers of bone formation.
| Study Population | Compound and Dose | Duration | Peak PTH Increase | Effect on Bone Markers | Reference |
| Healthy Human Volunteers | SB-423562 (IV) | Single Dose | Transient, dose-dependent increase | Not reported | [4] |
| Healthy Human Volunteers | SB-423557 (Oral) | Single Dose | Transient, dose-dependent increase | Not reported | [4] |
| Ovariectomized Rats | SB-423557 (Oral) | Daily | Transient increase after each dose | Increased bone formation markers (e.g., P1NP, osteocalcin) and improved bone strength parameters | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate Cinacalcet and SB-423562.
In Vitro Calcium Mobilization Assay (for both compounds)
This assay is fundamental to characterizing the activity of compounds at the CaSR.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CaSR are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution for a specified time at 37°C.
-
Compound Addition:
-
Agonist Mode (Cinacalcet): A baseline fluorescence is measured, followed by the addition of varying concentrations of Cinacalcet.
-
Antagonist Mode (SB-423562): Cells are pre-incubated with varying concentrations of SB-423562 before the addition of a known CaSR agonist (e.g., extracellular calcium or a calcimimetic) to stimulate a response.
-
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader (e.g., FLIPR or FlexStation). The data is then used to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Ovariectomized (OVX) Rat Model for Osteoporosis (for SB-423562)
This is a standard preclinical model to evaluate potential osteoporosis therapies.
-
Animal Model: Adult female Sprague-Dawley rats undergo bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss, mimicking postmenopausal osteoporosis. Sham-operated animals serve as controls.
-
Treatment: After a period to allow for bone loss to establish, rats are treated with daily oral doses of SB-423557 (the oral prodrug of SB-423562) or vehicle for several weeks.
-
Sample Collection: Blood samples are collected at various time points to measure serum levels of PTH and bone turnover markers (e.g., P1NP for bone formation and CTX for bone resorption).
-
Bone Analysis: At the end of the study, femurs and vertebrae are collected for analysis of bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA) and micro-computed tomography (µCT) for microarchitectural assessment. Mechanical strength is tested through biomechanical assessments like three-point bending.
Clinical Trial in Patients with Secondary Hyperparathyroidism (for Cinacalcet)
-
Patient Population: Patients with chronic kidney disease on dialysis with elevated PTH levels.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Intervention: Patients receive a starting dose of Cinacalcet (e.g., 30 mg daily), which is titrated up to a maximum dose (e.g., 180 mg daily) based on their PTH and serum calcium levels.
-
Efficacy Endpoints: The primary endpoint is typically the percentage of patients achieving a target PTH level (e.g., >30% reduction from baseline). Secondary endpoints include changes in serum calcium, phosphorus, and the calcium-phosphorus product.
-
Safety Monitoring: Patients are monitored for adverse events, with a particular focus on hypocalcemia.
Conclusion
SB-423562 and Cinacalcet represent two distinct therapeutic strategies targeting the same receptor. Cinacalcet's role as a CaSR agonist is well-established in the management of hyperparathyroidism, effectively reducing PTH and serum calcium. In contrast, the CaSR antagonist SB-423562 offers a novel, investigational approach for osteoporosis by transiently elevating PTH to stimulate bone formation. The data presented in this guide highlights their opposing mechanisms and provides a foundation for understanding their respective therapeutic potentials. Further research, particularly clinical trials for SB-423562, will be crucial in fully elucidating its efficacy and safety profile for the treatment of osteoporosis.
References
- 1. Monitoring calcium-sensing receptor (CaSR)-induced intracellular calcium flux using an Indo-1 flow cytometry assay - ORA - Oxford University Research Archive [ora4-prd.bodleian.ox.ac.uk]
- 2. Cinacalcet Reduces Serum Calcium Concentrations in Patients with Intractable Primary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic Modeling of Cinacalcet in Secondary Hyperparathyroidism: Efficacy and Influencing Factors Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinacalcet hydrochloride (Sensipar) - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the precise interaction of a compound with its intended target while minimizing off-target effects is paramount. This guide provides a detailed specificity analysis of SB-423562 hydrochloride, a potent antagonist of the Calcium-Sensing Receptor (CaSR), and compares its performance with another known CaSR antagonist, NPS 2143.
Comparative Potency at the Human Calcium-Sensing Receptor
The inhibitory activity of this compound and the comparator compound NPS 2143 at the human CaSR has been quantified using functional assays that measure the inhibition of agonist-induced intracellular calcium mobilization. The potency of these antagonists is typically expressed as a pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
| Compound | Target | pIC50 | IC50 (approx.) |
| This compound | Human CaSR | 7.1 | 79.4 nM |
| NPS 2143 | Human CaSR | 7.4 | 39.8 nM |
Data sourced from publicly available pharmacological databases.
Deciphering the Mechanism: The CaSR Signaling Pathway
The Calcium-Sensing Receptor, upon activation by its primary endogenous agonist, extracellular calcium (Ca²⁺), initiates a cascade of intracellular signaling events. This process is primarily mediated through the coupling to G-proteins, particularly Gαq/11 and Gαi/o.[1][3][4]
Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1][3] IP₃ triggers the release of calcium from intracellular stores, such as the endoplasmic reticulum, resulting in a transient increase in cytosolic calcium concentration.[1] DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). The Gαi/o pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1]
This compound, as a CaSR antagonist, functions by blocking the activation of these signaling pathways by extracellular calcium.
Caption: CaSR Signaling Pathway and its inhibition by SB-423562.
Experimental Protocols: Intracellular Calcium Mobilization Assay
The potency of CaSR antagonists is commonly determined using an in vitro functional assay that measures changes in intracellular calcium concentration in response to receptor activation and inhibition. A widely used method is the Fluorometric Imaging Plate Reader (FLIPR) assay.
Objective: To determine the IC50 value of this compound by measuring its ability to inhibit the increase in intracellular calcium induced by a CaSR agonist (e.g., extracellular Ca²⁺) in cells stably expressing the human Calcium-Sensing Receptor.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).
-
This compound.
-
CaSR agonist (e.g., CaCl₂).
-
A Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating: Seed the HEK293-CaSR cells into black-walled, clear-bottom 96-well or 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate the plates at 37°C in a 5% CO₂ incubator overnight.
-
Dye Loading: On the day of the assay, prepare a loading buffer containing the calcium-sensitive fluorescent dye and probenecid in the assay buffer. Remove the cell culture medium from the plates and add the loading buffer to each well. Incubate the plates at 37°C for 1 hour to allow for dye loading.
-
Compound Preparation: Prepare a dilution series of this compound in the assay buffer at concentrations ranging from, for example, 1 nM to 100 µM. Also, prepare a solution of the CaSR agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence.
-
It will then add the different concentrations of this compound (or vehicle control) to the respective wells and incubate for a defined period (e.g., 15-30 minutes).
-
Following the incubation with the antagonist, the instrument will add the CaSR agonist to all wells to stimulate the receptor.
-
Fluorescence readings are continuously recorded throughout the experiment to measure the change in intracellular calcium concentration.
-
-
Data Analysis: The increase in fluorescence upon agonist addition is indicative of intracellular calcium mobilization. The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
This detailed analysis underscores the utility of this compound as a potent and specific tool for investigating the multifaceted roles of the Calcium-Sensing Receptor in health and disease. Further studies are warranted to build a more comprehensive selectivity profile against a broader range of receptors to fully delineate its off-target interaction landscape.
References
A Head-to-Head Comparison of SB-423562 and Strontium Ranelate in Osteoporosis Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of osteoporosis therapeutics, two compounds, SB-423562 and Strontium ranelate, offer distinct mechanisms of action for stimulating bone formation and preventing bone loss. This guide provides a comprehensive, data-driven comparison of these molecules to inform preclinical and clinical research in bone biology.
Mechanism of Action and Signaling Pathways
SB-423562: A Short-Acting Calcium-Sensing Receptor (CaSR) Antagonist
SB-423562 is a short-acting antagonist of the calcium-sensing receptor (CaSR). Its primary mechanism involves blocking the CaSR on parathyroid cells, which leads to a transient increase in the secretion of endogenous parathyroid hormone (PTH). This intermittent elevation in PTH levels mimics the anabolic effects of exogenously administered PTH, stimulating osteoblasts to increase bone formation.[1]
Strontium Ranelate: A Dual-Action Agent
Strontium ranelate exhibits a dual mode of action, simultaneously promoting bone formation and inhibiting bone resorption. This dual activity is attributed to its influence on multiple signaling pathways. It is believed to act as an agonist of the calcium-sensing receptor, which can stimulate osteoblast differentiation. Furthermore, it modulates the RANKL/OPG (Receptor Activator of Nuclear Factor kappa-B Ligand/Osteoprotegerin) signaling pathway by increasing the OPG/RANKL ratio, which in turn inhibits osteoclast differentiation and activity. Other implicated pathways include the Wnt/β-catenin and Ras/MAPK pathways, both of which are crucial for osteoblast proliferation and differentiation, and the NF-κB pathway, where it acts as an antagonist to suppress osteoclastogenesis.
Quantitative Data Comparison
The following tables summarize the available quantitative data for SB-423562's orally bioavailable precursor, SB-423557, and Strontium ranelate from preclinical and clinical studies. Direct head-to-head preclinical data is not currently available.
Table 1: Preclinical Efficacy in Ovariectomized (OVX) Rat Models
| Parameter | SB-423557 | Strontium Ranelate |
| Model | Ovariectomized (OVX) Rats | Ovariectomized (OVX) Rats |
| Treatment Duration | Not specified[1] | 12 weeks |
| Effect on Bone Formation | Promoted bone formation[1] | Increased mineralizing surface and bone formation rate |
| Effect on Bone Strength | Improved parameters at lumbar spine, proximal tibia, and midshaft femur[1] | Data not available in the same format |
| Effect on Bone Mineral Density (BMD) | Data not available | Prevented OVX-induced decreases in cancellous and total BMD in the proximal tibia (at 1 and 3 mg/kg) |
Note: Data for SB-423557 is qualitative as presented in the source.[1]
Table 2: Clinical Efficacy in Postmenopausal Women with Osteoporosis (Strontium Ranelate)
| Parameter | SOTI Trial (Vertebral Fractures) | TROPOS Trial (Non-Vertebral Fractures) |
| Patient Population | 1649 postmenopausal women with at least one prior vertebral fracture | 5091 postmenopausal women |
| Treatment | 2 g/day Strontium ranelate or placebo | 2 g/day Strontium ranelate or placebo |
| Duration | 3 years | 3 years |
| Vertebral Fracture Risk Reduction | 41% reduction vs. placebo (p<0.001) | - |
| Non-Vertebral Fracture Risk Reduction | - | 16% reduction vs. placebo (p=0.04) |
| Hip Fracture Risk Reduction (high-risk subgroup) | - | 36% reduction vs. placebo (p=0.046) |
| Change in Lumbar Spine BMD | +14.4% vs. placebo (3 years) | Data not available |
| Change in Femoral Neck BMD | +8.3% vs. placebo (3 years) | +8.2% vs. placebo (3 years) |
Note: Clinical data for SB-423562 is not available as it is in the preclinical development stage.[2]
Experimental Protocols
In Vivo Assessment of Bone Parameters in Ovariectomized (OVX) Rat Model
This experimental workflow is commonly used to evaluate the efficacy of anti-osteoporotic compounds.
Methodology:
-
Animal Model: Adult female rats undergo bilateral ovariectomy to induce estrogen deficiency, mimicking postmenopausal osteoporosis. A sham-operated group serves as the control.
-
Treatment: Following a recovery period, animals are treated daily with the test compound (e.g., SB-423557 or Strontium ranelate) or a vehicle control, typically via oral gavage.
-
Endpoint Analysis: After the treatment period (e.g., 12 weeks), various parameters are assessed:
-
Bone Mineral Density (BMD): Measured at sites like the lumbar spine, femur, and tibia using peripheral quantitative computed tomography (pQCT) or dual-energy X-ray absorptiometry (DXA).
-
Bone Histomorphometry: undecalcified bone sections are analyzed to quantify dynamic parameters of bone formation (e.g., mineralizing surface, bone formation rate) and resorption.
-
Biomechanical Testing: The mechanical strength of bones (e.g., femur, vertebrae) is determined using tests like three-point bending or compression testing.
-
Bone Turnover Markers: Serum and urine are collected to measure levels of bone formation markers (e.g., osteocalcin, P1NP) and bone resorption markers (e.g., CTX, NTX).
-
In Vitro Osteoblast Differentiation Assay
This assay is used to assess the direct effects of compounds on the differentiation of osteoprogenitor cells into mature, mineralizing osteoblasts.
Methodology:
-
Cell Culture: Osteoprogenitor cells (e.g., primary calvarial osteoblasts or cell lines like MC3T3-E1) are cultured in a growth medium.
-
Induction of Differentiation: To induce differentiation, the growth medium is supplemented with osteogenic agents such as ascorbic acid, β-glycerophosphate, and dexamethasone. The test compound (SB-423562 or Strontium ranelate) is added at various concentrations.
-
Assessment of Differentiation Markers:
-
Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Its activity is measured at an early time point (e.g., day 7) using a colorimetric assay.
-
Mineralization: Mature osteoblasts produce a mineralized matrix. This is assessed at a later time point (e.g., day 14-21) by staining with Alizarin Red S, which binds to calcium deposits. The stained area can be quantified.
-
Gene Expression: The expression of osteoblast-specific genes (e.g., Runx2, Osterix, Osteocalcin) can be quantified using real-time PCR.
-
In Vitro Osteoclast Resorption Pit Assay
This assay evaluates the effect of a compound on the resorptive activity of mature osteoclasts.
Methodology:
-
Osteoclast Generation: Osteoclast precursors (e.g., bone marrow macrophages or RAW 264.7 cells) are cultured in the presence of M-CSF and RANKL to induce their differentiation into mature, multinucleated osteoclasts.
-
Resorption Assay: The mature osteoclasts are seeded onto a resorbable substrate, such as a bone slice or a calcium phosphate-coated plate. The test compound is added to the culture medium.
-
Quantification of Resorption: After a period of incubation (e.g., 48-72 hours), the osteoclasts are removed, and the resorbed areas ("pits") on the substrate are visualized and quantified using microscopy and image analysis software.
Summary and Conclusion
SB-423562 and Strontium ranelate represent two distinct approaches to anabolic therapy for osteoporosis. SB-423562, through its orally bioavailable precursor SB-423557, acts as a CaSR antagonist to induce transient PTH pulses, thereby stimulating bone formation. This mechanism is targeted and specifically aims to mimic the anabolic window of PTH therapy.
In contrast, Strontium ranelate possesses a multifaceted mechanism, concurrently enhancing bone formation and suppressing bone resorption through its influence on several key signaling pathways. This dual action has been extensively validated in large-scale clinical trials, demonstrating significant reductions in both vertebral and non-vertebral fractures.
While preclinical data for SB-423557 shows promise in promoting bone formation and improving bone strength parameters in an OVX rat model, it remains in the early stages of development with no human efficacy data yet available. Strontium ranelate, on the other hand, has a well-established clinical profile, though its use has been associated with certain safety concerns in specific patient populations.
For researchers, the choice between investigating these two compounds will depend on the specific scientific question. SB-423562 and other CaSR antagonists offer a focused approach to modulating endogenous PTH for anabolic effects. Strontium ranelate provides a model for a dual-action agent with a complex interplay of signaling pathways that warrants further investigation to fully elucidate its molecular mechanisms and to potentially develop safer analogues. Future head-to-head preclinical studies would be invaluable in directly comparing the anabolic potential and safety profiles of these two classes of compounds.
References
- 1. An orally active calcium-sensing receptor antagonist that transiently increases plasma concentrations of PTH and stimulates bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An orally active calcium-sensing receptor antagonist that transiently increases plasma concentrations of PTH and stimulates bone formation (2010) | Sanjay Kumar | 84 Citations [scispace.com]
Cross-Validation of SB-423562 Hydrochloride's Effects with Genetic Models of the Calcium-Sensing Receptor
A Comparative Guide for Researchers
This guide provides an objective comparison of the pharmacological effects of SB-423562 hydrochloride, a Calcium-Sensing Receptor (CaSR) antagonist, with the physiological outcomes observed in genetic models where the Casr gene has been inactivated. This cross-validation serves to confirm the mechanism of action of this compound and to highlight the nuanced differences between transient pharmacological intervention and complete genetic ablation.
Core Mechanism: Targeting the Calcium-Sensing Receptor
This compound is a short-acting, orally bioavailable antagonist of the CaSR.[1] Its mechanism involves blocking the receptor, thereby preventing its activation by extracellular calcium. This leads to a temporary surge in the secretion of parathyroid hormone (PTH), a key regulator of calcium and bone metabolism, which can stimulate bone formation.[1]
Genetic models, specifically Casr knockout mice, involve the complete or conditional deletion of the Casr gene. This results in a non-functional or absent CaSR protein, leading to a chronic and unregulated state of calcium homeostasis. The phenotype of these animals is characterized by severe hyperparathyroidism (abnormally high levels of PTH), hypercalcemia (elevated blood calcium), and significant skeletal defects.[2][3][4][5]
Quantitative Data Comparison
The following tables summarize the key physiological and skeletal effects observed with both the pharmacological and genetic approaches.
Table 1: Impact on Key Serum Parameters
| Parameter | This compound (in vivo, Rat Model)[1] | Casr Knockout (in vivo, Mouse Model) |
| Serum PTH | Transiently increased, with a peak at 2-4 hours after administration. | Persistently and significantly elevated.[2][4][6][7] |
| Serum Calcium | A slight and transient increase. | Persistently and significantly elevated (hypercalcemia).[4][5][8] |
| Serum Phosphate | Data not available. | Generally observed to be decreased (hypophosphatemia).[3] |
Table 2: Skeletal and Renal Effects
| Parameter | This compound (in vivo, Rat Model)[1] | Casr Knockout (in vivo, Mouse Model) |
| Bone Formation | Increased bone formation rate. | Associated with skeletal abnormalities resembling rickets and osteomalacia, driven by the severe hyperparathyroidism.[2][3] |
| Bone Mineralization | Investigated for its potential to increase bone mineral density in the context of osteoporosis.[1] | Characterized by abnormal bone mineralization and skeletal deformities.[2][4][5] |
| Urinary Calcium | Data not available. | Decreased urinary calcium excretion (hypocalciuria).[3] |
Experimental Methodologies
Protocol for this compound Administration:
-
Animal Model: Ovariectomized (OVX) rats are frequently used as a model for postmenopausal osteoporosis.
-
Route of Administration: Oral gavage is a common method for administration.
-
Dosage Regimen: Dosing can range from single-dose studies to assess pharmacokinetics and acute PTH response, to chronic daily dosing (e.g., for 12 weeks) to evaluate long-term effects on bone.
-
Outcome Measures: Plasma PTH levels are typically measured at multiple time points after dosing. Bone formation is assessed through techniques like bone histomorphometry.
Protocol for Casr Knockout Model Generation and Analysis:
-
Genetic Engineering: The Casr gene is targeted and disrupted, often by deleting a crucial exon such as exon 5 or 7, to create a non-functional allele.[3][4]
-
Animal Models: Homozygous knockout mice often do not survive past the neonatal stage, making heterozygous and conditional knockout models valuable for research.[4][5]
-
Outcome Measures: Serum calcium and PTH are measured using standard biochemical assays. Skeletal phenotypes are comprehensively analyzed using micro-computed tomography (µCT), histology, and bone histomorphometry.
Visualizing the Pathway and Experimental Design
Diagram 1: The CaSR Signaling Pathway and Points of Intervention
Caption: CaSR signaling pathway and intervention points.
Diagram 2: A Workflow for Cross-Validation Studies
Caption: Workflow for cross-validating pharmacological and genetic models.
Concluding Analysis
The comparison between the effects of this compound and Casr knockout models provides strong evidence for the on-target activity of the pharmacological agent. Both interventions lead to an increase in PTH secretion, confirming that the CaSR is the primary mediator of this effect.
The key distinction lies in the temporal nature of the intervention. The transient PTH elevation induced by this compound has been shown to be anabolic to bone in preclinical models, suggesting a potential therapeutic window for treating conditions like osteoporosis.[1] In stark contrast, the complete and lifelong absence of CaSR function in knockout models leads to a pathological state of severe hyperparathyroidism, which is detrimental to skeletal health.[2][4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. JCI - Rescue of the skeletal phenotype in CasR-deficient mice by transfer onto the Gcm2 null background [jci.org]
- 4. The Extracellular Calcium-Sensing Receptor (CaSR) Is a Critical Modulator of Skeletal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activating calcium-sensing receptor mutation in the mouse is associated with cataracts and ectopic calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Parathyroid-specific interaction of the calcium-sensing receptor and Gaq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impaired Mineral Ion Metabolism in a Mouse Model of Targeted Calcium-Sensing Receptor (CaSR) Deletion from Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
SB-423562 hydrochloride vs. SB-431542 for TGF-beta pathway inhibition
A Comparative Guide to Small Molecule Inhibitors: SB-431542 and SB-423562 Hydrochloride
For researchers, scientists, and drug development professionals, the precise selection of small molecule inhibitors is critical for experimental success. This guide provides a detailed comparison of two compounds, SB-431542 and this compound, highlighting their distinct mechanisms of action and potential applications. While both are valuable research tools, they target fundamentally different signaling pathways.
Introduction: Distinct Cellular Targets
Initially conceived as a comparison between two Transforming Growth Factor-beta (TGF-β) pathway inhibitors, our investigation reveals that SB-431542 is a well-characterized inhibitor of the TGF-β signaling cascade, while this compound is an antagonist of the calcium-sensing receptor (CaR). This guide, therefore, serves to elucidate the specific functionalities of each compound, providing a clear understanding of their respective roles in cellular signaling.
SB-431542: A Potent and Selective TGF-β Pathway Inhibitor
SB-431542 is a widely used small molecule that specifically inhibits the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors, namely ALK4, ALK5, and ALK7.[1][2] By targeting these receptors, SB-431542 effectively blocks the phosphorylation of downstream Smad proteins, thereby inhibiting the canonical TGF-β signaling pathway.[3][4]
Mechanism of Action of SB-431542
The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as ALK5. This activation of ALK5 leads to the phosphorylation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common-mediator Smad (co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes.
SB-431542 acts as a competitive inhibitor of ATP binding to the kinase domain of ALK4, ALK5, and ALK7, thus preventing the phosphorylation of Smad2 and Smad3.[3] Its high selectivity for these receptors means it has minimal effect on other signaling pathways, such as the Bone Morphogenetic Protein (BMP) pathway, which utilizes different ALK receptors (ALK1, ALK2, ALK3, and ALK6), or the ERK, JNK, and p38 MAP kinase pathways.[1]
Performance Data for SB-431542
The potency of SB-431542 has been quantified in various studies, demonstrating its efficacy in inhibiting TGF-β signaling.
| Parameter | Value | Cell/Assay Type | Reference |
| IC50 for ALK5 | 94 nM | Cell-free kinase assay | --INVALID-LINK-- |
| IC50 for ALK4 | 140 nM | Cell-free kinase assay | --INVALID-LINK-- |
| Effect | Inhibition of TGF-β-induced Smad2 phosphorylation | Cellular assays | [3] |
| Effect | Blocks TGF-β-induced epithelial-mesenchymal transition (EMT), cell migration, and invasion | Cancer cell lines | [5] |
Experimental Protocol: ALK5 Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of an inhibitor against ALK5 kinase activity.
Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer containing recombinant ALK5 kinase domain and a generic substrate such as myelin basic protein or a specific substrate like Smad3. Prepare serial dilutions of SB-431542.
-
Kinase Reaction: In a microplate, combine the ALK5 enzyme, substrate, and varying concentrations of SB-431542.
-
Initiation: Start the kinase reaction by adding ATP, often radiolabeled with γ-³²P for detection.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination: Stop the reaction by adding a solution like SDS-PAGE loading buffer.
-
Detection: Separate the reaction products by SDS-PAGE. The phosphorylated substrate is then visualized and quantified using autoradiography or a phosphorimager.
-
Data Analysis: Determine the concentration of SB-431542 that inhibits 50% of the kinase activity (IC50) by plotting the percentage of inhibition against the inhibitor concentration.
This compound: A Calcium-Sensing Receptor (CaR) Antagonist
Contrary to being a TGF-β inhibitor, this compound is characterized as a short-acting antagonist of the calcium-sensing receptor (CaR).[6][7] The CaR is a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis in the body.
Mechanism of Action of this compound
The CaR is expressed in various tissues, including the parathyroid glands and kidneys. When extracellular calcium levels are high, calcium ions bind to and activate the CaR, which in turn inhibits the secretion of parathyroid hormone (PTH). PTH is responsible for increasing blood calcium levels.
SB-423562 acts by blocking the CaR, thereby preventing its activation by extracellular calcium.[6] This inhibition leads to a transient increase in the secretion of PTH, which can stimulate bone formation.[6] This mechanism of action makes SB-423562 a compound of interest for osteoporosis research.[6][7]
References
- 1. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-431542 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. SB-431542, a small molecule transforming growth factor-beta-receptor antagonist, inhibits human glioma cell line proliferation and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of TGF-β Pathway Inhibitors: SB-431542 and Galunisertib (LY2157299)
For Researchers, Scientists, and Drug Development Professionals
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and immune responses. Its dysregulation is a hallmark of various pathologies, most notably in cancer progression and fibrosis. Consequently, the development of small molecule inhibitors targeting this pathway has become a significant focus of therapeutic research. This guide provides an objective, data-driven comparison of two widely studied inhibitors of the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5): SB-431542 and Galunisertib (LY2157299).
Both molecules function as ATP-competitive inhibitors of the ALK5 kinase domain, effectively blocking the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby halting the canonical TGF-β signaling cascade. While both compounds are pivotal tools in TGF-β research, they exhibit distinct potency, selectivity, and clinical development profiles. This document summarizes their performance based on available experimental data, details the methodologies for key comparative assays, and provides visual representations of the signaling pathway and experimental workflows.
Data Presentation: Quantitative Inhibitor Performance
The following tables summarize the inhibitory concentrations (IC50) of SB-431542 and Galunisertib from various in vitro assays. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as enzyme/substrate concentrations, cell lines, and assay formats.
Table 1: Biochemical and Cellular Potency of SB-431542
| Target/Assay Type | Parameter | IC50 Value | Cell Line/System |
| ALK5 Kinase Assay | IC50 | 94 nM | Cell-free |
| ALK4 Kinase Assay | IC50 | 140 nM | Cell-free |
| ALK7 Kinase Assay | IC50 | ~2 µM | Cell-free |
| TGF-β-induced pSMAD2 | IC50 | 0.5 - 1 µM | Multiple cell lines |
| TGF-β1-induced Collagen Iα1 mRNA | IC50 | 60 nM | A498 cells |
| TGF-β1-induced PAI-1 mRNA | IC50 | 50 nM | A498 cells |
| TGF-β1-induced Fibronectin mRNA | IC50 | 62 nM | A498 cells |
| TGF-β1-induced Fibronectin Protein | IC50 | 22 nM | A498 cells |
Table 2: Biochemical and Cellular Potency of Galunisertib (LY2157299)
| Target/Assay Type | Parameter | IC50 Value | Cell Line/System |
| TGFβRI (ALK5) Autophosphorylation | IC50 | 51 nM | Cell-free (T204D mutant) |
| TGFβRI (ALK5) Kinase Assay | IC50 | 56 nM | Cell-free |
| TGFβRII Kinase Assay | IC50 | 2 µM | Cell-free |
| pSMAD Activity | IC50 | 1.77 µM | 4T1-LP cells |
| pSMAD Activity | IC50 | 0.89 µM | EMT6-LM2 cells |
| TGF-β-stimulated Luciferase Reporter | IC50 | 221 nM | HEK293_SMAD2/3 cells |
| TGF-β1-mediated Luciferase (p3TP-Lux) | IC50 | 251 nM | Mv1Lu cells |
| TGF-β1-induced Proliferation | IC50 | 396 nM | NIH3T3 cells |
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological and experimental frameworks.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure clarity and reproducibility.
Protocol 1: ALK5 Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of the ALK5 kinase in a cell-free system.
-
Materials:
-
Recombinant active human ALK5 kinase domain (e.g., GST-tagged).
-
Kinase substrate (e.g., recombinant GST-tagged SMAD3).
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution.
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay System (Promega).
-
Test Inhibitors: SB-431542 and Galunisertib, serially diluted in DMSO.
-
96-well assay plates.
-
Phosphocellulose filter paper and scintillation counter (for radiometric assay) or luminometer (for ADP-Glo™).
-
-
Methodology:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, recombinant ALK5 enzyme, and the specific substrate.
-
Inhibitor Addition: Add serial dilutions of SB-431542 or Galunisertib to the wells. Include a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (mixed with [γ-³³P]ATP for radiometric detection) to a final concentration near the Km for ALK5.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection:
-
Radiometric: Stop the reaction and spot the mixture onto phosphocellulose filter paper. Wash the filters extensively to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™: Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then measured via a luciferase/luciferin reaction. Read the luminescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: SMAD2/3 Phosphorylation Assay (Western Blot)
This cell-based assay measures the ability of the inhibitors to block TGF-β-induced phosphorylation of SMAD2 and SMAD3, the immediate downstream targets of ALK5.
-
Materials:
-
A TGF-β responsive cell line (e.g., A549, HaCaT, NIH-3T3).
-
Complete growth medium and serum-free medium.
-
Recombinant human TGF-β1.
-
Test Inhibitors: SB-431542 and Galunisertib.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate, sodium orthovanadate).
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total SMAD2/3.
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
-
Methodology:
-
Cell Culture and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Replace the growth medium with serum-free medium and incubate for 16-24 hours.
-
Inhibitor Pre-treatment: Pre-incubate the serum-starved cells with various concentrations of SB-431542, Galunisertib, or DMSO vehicle control for 1-2 hours.
-
TGF-β Stimulation: Add TGF-β1 to a final concentration of 1-10 ng/mL to all wells except the unstimulated control. Incubate for 30-60 minutes at 37°C.[1]
-
Cell Lysis: Immediately place plates on ice, wash cells twice with ice-cold PBS, and lyse the cells with supplemented RIPA buffer.[1]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-SMAD2 antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities. For normalization, strip the membrane and re-probe for total SMAD2/3 and a loading control. Calculate the inhibition of SMAD2 phosphorylation at each inhibitor concentration.
-
Protocol 3: Transwell Cell Migration Assay
This assay assesses the functional impact of the inhibitors on TGF-β-induced cell migration, a key process in cancer metastasis.
-
Materials:
-
Cancer cell line known to migrate in response to TGF-β (e.g., U87MG glioblastoma, KLE endometrial cancer cells).[2][3]
-
Transwell inserts with 8.0 µm pore size polycarbonate membranes for 24-well plates.
-
Serum-free medium containing 0.1% Bovine Serum Albumin (BSA).
-
Medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum).
-
Recombinant human TGF-β1.
-
Test Inhibitors: SB-431542 and Galunisertib.
-
Cotton swabs, methanol (for fixing), and crystal violet stain.
-
-
Methodology:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium with 0.1% BSA at a concentration of 1 x 10⁵ cells/mL.
-
Assay Setup:
-
Add 750 µL of medium containing 10% FBS (chemoattractant) to the lower wells of a 24-well plate.[3]
-
Place the Transwell inserts into the wells.
-
-
Treatment and Seeding: In the cell suspension, add TGF-β1 (e.g., 10 ng/mL) with or without various concentrations of SB-431542 or Galunisertib. Include appropriate controls (no TGF-β1, TGF-β1 + vehicle).
-
Seed 250 µL of the cell suspension into the upper chamber of each Transwell insert.[3]
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 12-24 hours, allowing cells to migrate through the pores towards the chemoattractant.
-
Staining and Visualization:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with cold methanol.
-
Stain the fixed cells with 0.5% crystal violet solution.
-
-
Data Analysis:
-
Wash the inserts and allow them to air dry.
-
Count the number of migrated, stained cells in several representative microscopic fields for each insert.
-
Calculate the average number of migrated cells per field and determine the percentage inhibition of migration relative to the TGF-β1-treated control.
-
-
References
- 1. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 2. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β1 stimulates migration of type II endometrial cancer cells by down-regulating PTEN via activation of SMAD and ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity Profile of SB-423562 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the selectivity profile of SB-423562 hydrochloride, a known antagonist of the Calcium-Sensing Receptor (CaSR). Its performance is compared with other well-characterized CaSR modulators, supported by experimental data and detailed methodologies to aid in research and development decisions.
Introduction
This compound is a small molecule antagonist targeting the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis.[1][2][3][4][5] By inhibiting the CaSR, SB-423562 has potential applications in conditions such as osteoporosis.[2][3][4][5] Understanding the selectivity of a compound is paramount in drug development to minimize off-target effects and predict potential side effects. This guide compares the selectivity of this compound with another CaSR antagonist, NPS-2143, and a positive allosteric modulator (agonist), Cinacalcet.
Comparative Selectivity Data
The following table summarizes the available quantitative data for this compound and its comparators. Potency is presented as the half-maximal inhibitory concentration (IC50) for antagonists and the half-maximal effective concentration (EC50) for agonists.
| Compound | Target | Assay Type | Cell Line | Potency (nM) |
| This compound | CaSR | Intracellular Ca2+ Mobilization | HEK293 | Data not publicly available |
| CaSR | PTH Secretion | Bovine Parathyroid Cells | Data not publicly available | |
| NPS-2143 | CaSR | Intracellular Ca2+ Mobilization | HEK293 | 43[6][7] |
| CaSR | PTH Secretion | Bovine Parathyroid Cells | 41[6][7] | |
| Cinacalcet | CaSR | Calcitonin Secretion | Rat Medullary Thyroid Carcinoma 6-23 cells | 34 |
| CaSR | Intracellular Ca2+ Mobilization | hCaR-HEK293 | 92.7 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize CaSR modulators.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit or stimulate CaSR-mediated changes in intracellular calcium concentration.
Principle: HEK293 cells stably expressing the human CaSR are loaded with a calcium-sensitive fluorescent dye. Activation of the CaSR by an agonist (e.g., extracellular Ca2+) leads to an increase in intracellular calcium, which is detected as an increase in fluorescence. Antagonists will inhibit this agonist-induced fluorescence increase. A fluorescence imaging plate reader (FLIPR) is commonly used for high-throughput screening.
Detailed Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing the human CaSR in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a commercial kit like the FLIPR Calcium Assay Kit) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubation: Remove the cell culture medium and add the dye-loading buffer to each well. Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
Compound Addition: Prepare serial dilutions of the test compounds (this compound, NPS-2143, or Cinacalcet) and the reference agonist (e.g., CaCl2) in the assay buffer.
-
FLIPR Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
For antagonist testing, add the test compound and incubate for a predefined period. Then, add the agonist (e.g., EC80 concentration of CaCl2) and measure the fluorescence response.
-
For agonist testing, add the test compound directly and measure the fluorescence response.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. For antagonists, calculate the percent inhibition of the agonist response and determine the IC50 value by fitting the data to a four-parameter logistic equation. For agonists, determine the EC50 value from the concentration-response curve.
Parathyroid Hormone (PTH) Secretion Assay
This assay measures the ability of a compound to modulate the secretion of PTH from parathyroid cells.
Principle: Primary bovine parathyroid cells or a suitable cell line are incubated with test compounds. The concentration of PTH released into the supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA). CaSR antagonists are expected to increase PTH secretion, while agonists will suppress it.
Detailed Protocol:
-
Cell Preparation: Isolate primary parathyroid cells from bovine glands or use a suitable immortalized cell line.
-
Incubation: Plate the cells in a multi-well format and allow them to adhere.
-
Compound Treatment: Replace the culture medium with a buffer containing varying concentrations of the test compounds. Incubate for a specified period (e.g., 2-4 hours) at 37°C.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well.
-
PTH ELISA:
-
Coat a 96-well plate with a capture antibody specific for PTH.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash again and add a substrate that produces a colorimetric or chemiluminescent signal.
-
Measure the signal using a plate reader.
-
-
Data Analysis: Generate a standard curve using the PTH standards. Determine the concentration of PTH in each sample from the standard curve. For antagonists, calculate the percent stimulation of PTH secretion relative to a vehicle control and determine the EC50 value. For agonists, calculate the percent inhibition of basal or stimulated PTH secretion and determine the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CaSR signaling pathway and a typical experimental workflow for evaluating CaSR modulators.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB-423562 | CaSR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NPS 2143 hydrochloride | Calcium-Sensing Receptor | Tocris Bioscience [tocris.com]
- 8. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reproducibility of Published Data on SB-423562 Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of SB-423562 hydrochloride and its alternatives, supported by experimental data and detailed protocols. Ensuring the reproducibility of experimental data is a cornerstone of scientific advancement. This document aims to equip researchers with the necessary information to design robust experiments and critically evaluate published findings related to TGF-β pathway inhibitors.
Comparative Analysis of TGF-β Receptor I Kinase Inhibitors
This compound and its close analog, SB-431542, are potent and selective inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). Inhibition of this kinase blocks the downstream signaling cascade mediated by Smad proteins, which plays a crucial role in a wide array of cellular processes, including cell growth, differentiation, and apoptosis. The TGF-β pathway's dual role as both a tumor suppressor in early-stage cancers and a promoter of metastasis in later stages makes its targeted inhibition a significant area of research.
To provide a clear comparison of this compound's analog and other commonly used ALK5 inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) as reported in various studies. It is important to note that IC50 values can vary between different experimental setups and assay conditions.
| Inhibitor | Target(s) | IC50 (nM) | Key Characteristics |
| SB-431542 | ALK4, ALK5, ALK7 | 94 (ALK5)[1][2], 129 (ALK4)[2] | Selective inhibitor of ALK4, ALK5, and ALK7. Over 100-fold more selective for ALK5 than for p38 MAPK.[2] |
| Galunisertib (LY2157299) | ALK5 | 56[3][4][5] | A selective and orally bioavailable inhibitor of TGF-βRI.[3] |
| SB-525334 | ALK5 | 14.3[6][7][8][9] | A potent and selective inhibitor of ALK5, 4-fold less potent against ALK4.[6][7] |
Understanding and Mitigating Experimental Variability
The reproducibility of in vitro assays with TGF-β inhibitors can be influenced by several factors. Consistent and well-documented experimental protocols are crucial for obtaining reliable and comparable data.
Key Factors Influencing Reproducibility:
-
Cell Line Authenticity and Passage Number: Different cell lines exhibit varying sensitivities to TGF-β and its inhibitors. It is essential to use authenticated cell lines and maintain a consistent passage number to avoid phenotypic drift.
-
Reagent Quality and Consistency: The purity and activity of recombinant TGF-β, inhibitors, and other reagents can significantly impact results. Using high-quality reagents from reliable sources is paramount.
-
Assay Conditions: Factors such as cell seeding density, serum concentration in the culture medium, and the duration of inhibitor and ligand treatment should be carefully optimized and standardized.
-
Data Analysis Methods: The method used to calculate IC50 values and other parameters should be consistent and clearly described.
Experimental Protocols
To facilitate the replication of key experiments, detailed protocols for common assays used to evaluate TGF-β inhibitors are provided below.
TGF-β Receptor I (ALK5) Kinase Inhibition Assay (Luminescence-based)
This biochemical assay directly measures the ability of a compound to inhibit the kinase activity of the ALK5 receptor.
Materials:
-
Recombinant active TGFβR1 (ALK5)
-
Kinase Assay Buffer
-
ATP
-
Suitable peptide substrate
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit
-
96-well plates
-
Plate reader (luminometer)
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare a serial dilution of the test inhibitor in the appropriate buffer.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, ATP solution, and substrate solution.
-
Inhibitor Addition: Add the diluted test inhibitor or vehicle control to the appropriate wells.
-
Initiate Reaction: Add the diluted active ALK5 enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce light.
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using appropriate software.
Western Blot for Phospho-Smad2/3
This cell-based assay assesses the inhibitor's ability to block TGF-β-induced phosphorylation of its downstream effectors, Smad2 and Smad3.
Materials:
-
TGF-β responsive cell line (e.g., HaCaT, A549)
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
Test inhibitor
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Primary antibodies (anti-phospho-Smad2/3, anti-total Smad2/3, and a loading control like anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to the desired confluency. Pre-incubate cells with a serial dilution of the test inhibitor for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with TGF-β1 for a predetermined duration (e.g., 30-60 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Smad2/3, total Smad2/3, and a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-Smad2/3 signal to the total Smad2/3 and loading control signals.
TGF-β Induced Gene Expression Analysis by qPCR
This assay measures the effect of the inhibitor on the transcription of TGF-β target genes.
Materials:
-
TGF-β responsive cell line
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
Test inhibitor
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the inhibitor and TGF-β1 as described for the Western blot protocol, typically for a longer duration (e.g., 6-24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers for the target and reference genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Canonical TGF-β signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for the characterization of a TGF-β inhibitor.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. New Methodologies to Accurately Assess Circulating Active TGF-β1 Levels: Implications for Evaluating Heart Failure and the Impact of Left Ventricular Assist Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ulab360.com [ulab360.com]
- 7. Determining the dual luciferase ALK5 IC50 values of 30 legacy ACVR1/ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 8. Determination of reference genes as a quantitative standard for gene expression analysis in mouse mesangial cells stimulated with TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal Procedures for SB-423562 Hydrochloride in a Laboratory Setting
Disclaimer: This document provides general guidance for the disposal of chemical waste. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols for SB-423562 hydrochloride. All procedures must be conducted in accordance with local, state, and federal regulations.
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For compounds like this compound, where a specific Safety Data Sheet (SDS) may not be readily available, a cautious and systematic approach is paramount. The following procedures outline a general framework for the safe handling and disposal of this and other research chemicals.
I. Pre-Disposal Handling and Storage
Before disposal, ensure that this compound is handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[2][3]
Waste this compound and any contaminated materials should be stored in a designated, clearly labeled, and sealed container.[2] The container must be compatible with the chemical and stored in a cool, dry, and well-ventilated area away from incompatible materials.[2][3]
II. Step-by-Step Disposal Protocol
-
Consult Institutional EHS: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. Provide them with the name of the chemical (this compound) and any available hazard information. The EHS department will provide specific instructions based on their hazardous waste program and regulatory requirements.
-
Waste Characterization: If an SDS is unavailable, the chemical should be treated as hazardous waste. Do not assume it is safe for drain or regular trash disposal. Mischaracterization can lead to dangerous chemical reactions and environmental contamination.
-
Segregation of Waste: Keep this compound waste separate from other chemical waste streams unless explicitly instructed otherwise by your EHS department. Mixing incompatible chemicals can result in fire, explosion, or the release of toxic gases.
-
Container Labeling: The waste container must be accurately and clearly labeled. The label should include:
-
The full chemical name: "this compound waste"
-
The primary hazards (e.g., "Harmful if swallowed," "Causes skin irritation," if known or suspected)[1]
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
-
Arranging for Pickup: Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request through an online system or contacting the EHS department directly. Do not allow waste to accumulate in the laboratory.
III. Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your colleagues. If it is safe to do so, contain the spill using an inert absorbent material. Do not attempt to clean up a large spill without proper training and equipment. Contact your institution's EHS or emergency response team for assistance.[2]
IV. General Chemical Waste Disposal Workflow
The following diagram illustrates a general workflow for the safe disposal of a laboratory chemical.
Caption: General workflow for laboratory chemical disposal.
Note on Quantitative Data: Without a specific SDS for this compound, no quantitative data regarding disposal (e.g., concentration limits for specific disposal methods) can be provided. All quantitative disposal decisions should be made in consultation with a qualified EHS professional.
References
Personal protective equipment for handling SB-423562 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of SB-423562 hydrochloride. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a potent pharmacological agent with unknown toxicological properties. The following procedures are based on best practices for handling potent kinase inhibitors and other hazardous hydrochloride compounds.
Immediate Safety Information: Personal Protective Equipment (PPE)
A thorough risk assessment is crucial to ensure the appropriate level of protection when handling this compound. Based on the potential hazards of similar compounds, the following personal protective equipment is mandatory to minimize exposure.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with powder-free nitrile gloves is required. Change gloves immediately if contaminated. |
| Body Protection | Lab Coat/Gown | Wear a disposable, solid-front gown with tight-fitting cuffs.[1] |
| Eye Protection | Safety Glasses/Goggles | Use chemical safety goggles or a face shield.[2] |
| Respiratory Protection | Respirator | For handling solids or creating aerosols, a NIOSH-approved N95 or higher-level respirator is necessary.[1] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit-testing. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
2. Weighing the Compound:
-
Handle the solid compound within a ventilated enclosure to prevent inhalation of dust.
-
Use dedicated spatulas and weighing papers.
-
Clean the balance and surrounding surfaces thoroughly after use.
3. Solution Preparation:
-
Slowly add the solvent to the solid compound to avoid splashing.
-
Keep the container closed as much as possible during dissolution.
4. Experimental Use:
-
When handling solutions, avoid the generation of aerosols.
-
All manipulations should be performed over a spill tray.
5. Decontamination and Cleaning:
-
Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.
-
Dispose of all contaminated materials as hazardous waste.
Accidental Release Measures
-
Evacuation: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully scoop the material into a labeled waste container, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.
-
Cleaning: Decontaminate the spill area thoroughly.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, gowns), weighing papers, and other disposable materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container.
-
Disposal Vendor: Follow your institution's and local regulations for the final disposal of chemical waste through a licensed contractor. Do not discharge to the sewer.[1]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
This guide is intended to provide essential safety and logistical information. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and training before handling any potent chemical compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
